Isosilybin B
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R)-3,5,7-trihydroxy-2-[(2S,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-18-7-12(3-5-16(18)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20-,23-,24-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQAOULAVFHKBX-WAABAYLZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@H]2[C@@H](OC3=C(O2)C=CC(=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447055 | |
| Record name | Isosilibinin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142796-22-3 | |
| Record name | Isosilybin B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142796-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isosilybin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142796223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isosilibinin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOSILYBIN B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15EH97604R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Isosilybin B: A Technical Overview of its Mechanism of Action in Hepatocellular Carcinoma
An In-depth Guide for Researchers and Drug Development Professionals
This document provides a detailed examination of the molecular mechanisms through which Isosilybin B, a key flavonolignan from milk thistle (Silybum marianum), exerts its anticancer effects on liver cancer cells. It synthesizes current in vitro findings, presents quantitative data, outlines relevant experimental protocols, and visualizes the key cellular pathways involved.
Core Anticancer Mechanisms of this compound
This compound (IB) demonstrates significant potential as a therapeutic agent against hepatocellular carcinoma by selectively targeting cancer cells and disrupting fundamental processes required for their growth and proliferation.
Selective Cytotoxicity
A primary characteristic of this compound is its potent and selective cytotoxicity against liver cancer cells. Studies comparing this compound to its better-known isomer, silibinin (SB), and the broader silymarin (SM) extract show that IB has a stronger cytotoxic effect on both human (HepG2) and mouse (Hepa1-6) liver cancer cell lines.[1][2] Crucially, this compound is significantly less toxic to non-tumorigenic liver hepatocytes (AML12) compared to silibinin, suggesting a desirable therapeutic window and selective anti-tumor activity.[1][2][3][4] This selectivity is a key advantage, as it implies a reduced potential for off-target effects on healthy liver tissue.[2]
Induction of G1 Phase Cell Cycle Arrest
Beyond its cytotoxic effects at higher concentrations, this compound, at non-toxic levels, effectively halts the proliferation of liver cancer cells by inducing cell cycle arrest specifically at the G1 phase.[1][3][4] This G1 block prevents the cells from entering the S phase, thereby inhibiting DNA replication and subsequent cell division. This effect has been observed in both Hepa1-6 and HepG2 cancer cells.[2] Notably, this cell cycle inhibition is tumor-specific; this compound does not impact the cell cycle of non-tumor hepatocytes under the same conditions.[2][3][4][5]
Caption: this compound induces G1 phase cell cycle arrest in liver cancer cells.
Molecular Targets and Signaling Pathways
While the complete signaling network modulated by this compound is still under investigation, current evidence points towards its interaction with pathways crucial for cancer cell survival, proliferation, and the tumor microenvironment.
Potential Modulation of Pro-Survival and Angiogenic Pathways
Computational studies have provided insights into the potential molecular targets of this compound. Molecular docking analyses revealed that this compound has a strong binding affinity for Vascular Endothelial Growth Factor A (VEGFA) and the proto-oncogene Tyrosine-protein Kinase Src.[6] These findings suggest that this compound may inhibit tumor growth and angiogenesis by interfering with the VEGF signaling pathway.[6]
Furthermore, the closely related compound silibinin is a known down-modulator of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[7] Aberrant STAT3 activation is a key driver of proliferation, survival, and therapeutic resistance in many cancers, including liver cancer.[7] While direct inhibition of STAT3 by this compound in liver cancer cells requires further experimental validation, its structural similarity to silibinin suggests it may share this mechanism of action.
Caption: Proposed signaling pathways targeted by this compound in liver cancer.
Anti-Fibrotic Activity
In addition to its direct effects on cancer cells, this compound also modulates the tumor microenvironment. In in vitro models of liver fibrosis stimulated by TGF-β1, this compound effectively reduced the mRNA expression of pro-fibrotic genes, including fibronectin (Fn1), alpha-smooth muscle actin (Acta2), and collagen type I alpha 1 (Col1a1).[1][2] This anti-fibrotic action suggests that this compound could help counteract the fibrotic processes that often accompany and promote liver cancer development.[2][8]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the bioactivity of this compound compared to related compounds.
Table 1: Comparative Cytotoxicity (IC₅₀) of this compound and Related Compounds
| Compound | HepG2 (Human HCC) | Hepa1-6 (Mouse HCC) | AML12 (Non-tumor Hepatocyte) |
|---|---|---|---|
| This compound (IB) | 121 ± 15 µg/mL | 70 ± 3 µg/mL | 108 ± 9 µg/mL |
| Silibinin (SB) | 133 ± 9 µg/mL | 78 ± 2 µg/mL | 65 ± 3 µg/mL |
| Silymarin (SM) | 174 ± 43 µg/mL | 123 ± 16 µg/mL | 124 ± 12 µg/mL |
Data sourced from a 24-hour treatment study.[1]
Table 2: Comparative Antioxidant Activity (DPPH Radical Scavenging)
| Compound | IC₅₀ Value |
|---|---|
| This compound (IB) | 500 µg/mL |
| Silibinin (SB) | 250 µg/mL |
| Silymarin (SM) | 40 µg/mL |
Data indicates that this compound has lower direct antioxidant activity compared to Silibinin and Silymarin.[1]
Key Experimental Methodologies
The findings described in this document are based on a series of standard and advanced cell and molecular biology techniques.
Caption: General experimental workflow for assessing this compound's effects.
Cell Culture
-
Cell Lines: Human hepatocellular carcinoma (HepG2), mouse hepatoma (Hepa1-6), and non-tumor mouse hepatocytes (AML12) are utilized.[1][4]
-
Culture Media:
-
Standard Conditions: All media are supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[1]
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treatment: Expose cells to a range of concentrations of this compound for 24 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 0.5 mg/mL final concentration) to each well.[9]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.[9][10]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[10][11]
Cell Cycle Analysis (Flow Cytometry)
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Preparation: Culture and treat cells with this compound as described above.
-
Harvesting: Harvest cells by trypsinization and wash with ice-cold Phosphate-Buffered Saline (PBS).
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells to remove ethanol. Resuspend the cell pellet in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).[12]
-
Data Acquisition: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence signal from the DNA dye is directly proportional to the amount of DNA in each cell, allowing for differentiation between G1, S, and G2/M phases.[1][13]
Protein Expression Analysis (Western Blotting)
This method is used to detect and quantify specific proteins in a cell lysate.
-
Protein Extraction: Lyse treated cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate proteins by size by loading equal amounts of protein onto a polyacrylamide gel and applying an electric current.[1][14]
-
Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[14]
-
Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).[1]
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light. Visualize the protein bands using an imaging system.[1]
Conclusion and Future Directions
This compound emerges as a promising anticancer agent for hepatocellular carcinoma, distinguished by its selective cytotoxicity and its ability to induce tumor-specific G1 cell cycle arrest.[1][3] Its potential to modulate critical pro-survival and angiogenic pathways, such as those involving VEGFA, SRC, and possibly STAT3, warrants deeper investigation.[6] Furthermore, its anti-fibrotic properties highlight its potential for a dual-action therapeutic strategy that targets both the cancer cells and their supportive microenvironment.[2]
Future research should focus on:
-
In vivo studies: Validating the efficacy and safety of this compound in animal models of hepatocellular carcinoma.
-
Mechanism Elucidation: Confirming the direct molecular targets (e.g., STAT3, VEGFA) and comprehensively mapping the modulated signaling pathways.
-
Combination Therapies: Investigating the synergistic potential of this compound with existing chemotherapeutic agents or targeted therapies to enhance efficacy and overcome drug resistance.
References
- 1. This compound: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. communities.springernature.com [communities.springernature.com]
- 3. This compound: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Silymarin as a Therapeutic Agent for Hepatocellular Carcinoma: A Multi-Approach Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting STAT3 with silibinin to improve cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Silybin and the liver: From basic research to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchhub.com [researchhub.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Flow Cytometry Protocol [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. nacalai.com [nacalai.com]
Pharmacokinetic profile of Isosilybin B in preclinical models
An In-depth Technical Guide to the Pharmacokinetic Profile of Isosilybin B in Preclinical Models
Executive Summary
This compound, a key flavonolignan found in milk thistle (Silybum marianum), has garnered significant interest for its potential therapeutic properties, including hepatoprotective, anticancer, and antifibrotic effects.[1][2] A thorough understanding of its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the compound (ADME)—is fundamental for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the preclinical pharmacokinetic data for this compound, summarizing key quantitative parameters, detailing experimental methodologies, and visualizing critical processes.
Preclinical studies, primarily in rodent models, reveal that this compound exhibits stereoselective pharmacokinetics, characterized by a significantly lower apparent clearance compared to its diastereomer, Isosilybin A.[3][4][5] Like many flavonolignans, this compound demonstrates low oral bioavailability.[6] Following absorption, it undergoes extensive hepatic metabolism, involving both Phase I and Phase II conjugation reactions.[3] The resulting glucuronide and sulfate conjugates are primarily eliminated via biliary excretion, a process heavily dependent on the multidrug resistance-associated protein 2 (Mrp2) transporter.[7] This guide serves as a critical resource for researchers, scientists, and drug development professionals engaged in the study and development of this compound.
In Vivo and Ex Vivo Pharmacokinetic Profile
The disposition of this compound is stereoselective, a critical factor influencing its systemic exposure and potential efficacy. Preclinical data, primarily from rat models, provide foundational insights into its ADME properties.
Absorption and Bioavailability
Studies involving the administration of silymarin components to rats show that this compound, like its related compounds, has low oral bioavailability. While specific bioavailability figures for isolated this compound are not extensively reported, studies on the closely related silybin diastereomers show absolute oral bioavailability to be very low, in the range of 1-3%.[6][8] Silybin B, another component of milk thistle, was estimated to have an oral bioavailability of only 0.3% in rats after a high intragastric dose.[3] This poor absorption is a limiting factor for its therapeutic efficiency.[9]
Metabolism and Elimination
Hepatic metabolism is the primary route of clearance for this compound.
-
Hepatic Metabolism : The biotransformation in the liver involves Phase I reactions, potentially mediated by cytochrome P450 (CYP) enzymes, and extensive Phase II conjugation reactions, forming glucuronide and sulfate metabolites.[3]
-
Biliary Excretion : The conjugated metabolites are actively transported into the bile. Studies using isolated perfused rat livers (IPRLs) have definitively shown that the biliary excretion of this compound conjugates is primarily dependent on the Mrp2 (Abcc2) transporter.[7] In livers deficient in the Mrp2 transporter, the biliary excretion of this compound conjugates was reduced by 80%.[7] In normal rat livers, approximately 42.8% of an initial this compound dose was excreted into the bile as conjugates over 90 minutes.[7]
-
Stereoselective Clearance : A recurring and significant finding is the difference in clearance between the isosilybin diastereomers. The apparent clearance of this compound is significantly lower than that of Isosilybin A.[4][5] This suggests that this compound remains in the systemic circulation for a longer duration or at higher concentrations than its 'A' isomer, which may contribute to its distinct pharmacological profile.[1]
Data Presentation: Quantitative Pharmacokinetic Parameters
The following tables summarize the key quantitative data from preclinical studies. Due to the limited availability of data on isolated this compound, parameters for the closely related silybin diastereomers from the same chemical class are included for context and comparison.
Table 1: Pharmacokinetic Parameters of Silybin Diastereomers Following a Single Intragastric Administration in Rats
| Parameter | Silybin A | Silybin B | Citation |
| Dose (mg/kg) | 200 | 200 | [3] |
| Cmax (Total Drug, µg/mL) | 1.05 | 14.50 | [3] |
| Tmax (Total Drug, hours) | 3.9 | 2.6 | [3] |
| t1/2 (Total Drug, hours) | 2.2 | 2.9 | [3] |
| AUC₀→₆ₕ (Total Drug, µg·h/mL) | Value for Silybin B was 20-fold higher | ~20x Silybin A | [3] |
| Oral Bioavailability (%) | Not Reported | 0.3 | [3] |
Note: This study highlights a significant difference in absorption and exposure between silybin diastereomers, with Silybin B showing substantially higher systemic levels.[3]
Table 2: Biliary Excretion of Flavonolignan Conjugates in Isolated Perfused Rat Liver (IPRL) Model
| Compound | Genotype | % of Dose Excreted in Bile (90 min) | Reduction in TR⁻ vs. WT | Citation |
| This compound | Wild-Type (WT) | 42.8 ± 19.3 | - | [7] |
| This compound | Mrp2-Deficient (TR⁻) | Reduced by 80% | 80% | [7] |
| Isosilybin A | Wild-Type (WT) | 50.5 ± 23.6 | - | [7] |
| Isosilybin A | Mrp2-Deficient (TR⁻) | Reduced by 82% | 82% | [7] |
Note: This data underscores the critical role of the Mrp2 transporter in the elimination of this compound and its diastereomer from the liver.[7]
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate assessment of pharmacokinetic profiles.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical procedure for evaluating the pharmacokinetics of this compound in a rat model.
-
Animals : Healthy adult Wistar or Sprague-Dawley rats are used. Animals are fasted overnight before dosing, with free access to water.[6][8]
-
Drug Administration :
-
Oral (PO) : this compound, dissolved or suspended in a suitable vehicle (e.g., carboxymethyl cellulose), is administered via intragastric gavage at a specific dose (e.g., 50-200 mg/kg).[3][10]
-
Intravenous (IV) : For determining absolute bioavailability, a separate group of rats receives this compound dissolved in a sterile vehicle via injection into a tail vein.[6]
-
-
Blood Sampling : Following administration, blood samples (approx. 0.2-0.3 mL) are collected serially from the jugular or tail vein into heparinized tubes at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).[6]
-
Plasma Preparation : Blood samples are immediately centrifuged (e.g., 4,000 rpm for 10 minutes) to separate the plasma, which is then stored at -80°C until analysis.[11]
Bioanalytical Method: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the standard for quantifying low concentrations of this compound and its metabolites in biological matrices.[6]
-
Sample Preparation : Plasma samples are prepared for analysis, typically by protein precipitation. An internal standard (IS) is added, followed by a precipitating agent like acetonitrile.[6] The mixture is vortexed and centrifuged. The resulting supernatant is collected, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.[11]
-
Chromatography : Separation is achieved on a C18 analytical column using an isocratic or gradient mobile phase, often consisting of a mixture of methanol or acetonitrile and water with a formic acid modifier.[6][11]
-
Mass Spectrometry : The mass spectrometer is operated in negative ion mode with Selected Reaction Monitoring (SRM) for quantification. Specific precursor-to-product ion transitions are monitored for the analyte (this compound) and the internal standard.[6]
-
Data Analysis : Pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC) are calculated from the plasma concentration-time data using non-compartmental analysis software.[8]
Visualizations: Workflows and Pathways
Diagrams created using Graphviz provide clear visual representations of key experimental and biological processes.
Caption: General workflow for an in vivo preclinical pharmacokinetic study.
Caption: Hepatic metabolism and biliary excretion pathway of this compound.
References
- 1. This compound: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An Assessment of Pharmacokinetics and Antioxidant Activity of Free Silymarin Flavonolignans in Healthy Volunteers: A Dose Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An assessment of pharmacokinetics and antioxidant activity of free silymarin flavonolignans in healthy volunteers: a dose escalation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Hepatic Metabolism and Biliary Excretion of Silymarin Flavonolignans in Isolated Perfused Rat Livers: Role of Mrp2 (Abcc2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic, bioavailability and tissue distribution study of astilbin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. frontiersin.org [frontiersin.org]
- 11. In vitro Dissolution Testing and Pharmacokinetic Studies of Silymarin Solid Dispersion After Oral Administration to Healthy Pigs - PMC [pmc.ncbi.nlm.nih.gov]
Isosilybin B: A Technical Guide to Solubility in DMSO and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Isosilybin B, a key flavonolignan found in milk thistle extract. Understanding the solubility of this compound is critical for its application in preclinical and clinical research, particularly in drug formulation and development. This document summarizes quantitative solubility data, outlines experimental protocols for solubility determination, and visualizes relevant biological pathways and experimental workflows.
Quantitative Solubility of this compound
This compound, like its diastereomer silybin, is characterized by its hydrophobic nature and poor water solubility.[1][2] However, its solubility increases significantly in various organic solvents, particularly polar aprotic solvents.[1][2][3] The following table summarizes the available quantitative solubility data for this compound and the closely related compound, silybin.
| Compound | Solvent | Solubility | Source |
| Isosilybin | DMSO | 10 mg/mL | |
| Isosilybin | DMF | 20 mg/mL | [4] |
| Isosilybin | DMF:PBS (pH 7.2) (1:9) | 0.5 mg/mL | [4] |
| Isosilybin | Ethanol | 0.1 mg/mL | |
| Silibinin | DMSO | ≥20 mg/mL | [5] |
| Silibinin | Acetone | ≥20 mg/mL | [5] |
| Silibinin * | Dimethylformamide (DMF) | ≥20 mg/mL | [5] |
| Silybin | Ethanol | 225.2 mg/mL | [1][3] |
| Silybin | Transcutol | 350.1 mg/mL | [1][3] |
| Silybin | Polysorbate 20 | 131.3 mg/mL | [1][3] |
| Silybin | Glyceryl monooleate | 33.2 mg/mL | [1][3] |
| Silybin | Water | <50 µg/mL | [1] |
Note: Silibinin is a mixture of silybin A and silybin B. This compound is also referred to as Silybin B in some literature.[4][6]
Qualitative assessments confirm that this compound is soluble in solvents such as Methanol, DMSO, and Acetonitrile.[6] It is also reported to be soluble in Chloroform, Dichloromethane, and Ethyl Acetate.[7] The overall character of the parent compound, silybin, is hydrophobic; it is poorly soluble in polar protic solvents like ethanol and methanol, insoluble in non-polar solvents such as chloroform and petroleum ether, but highly soluble in polar aprotic solvents like DMSO, acetone, DMF, and THF.[1][2][3]
Experimental Protocol for Solubility Determination
While specific detailed protocols for this compound are not extensively published, a standard method for determining the apparent solubility of a compound can be adapted. The following protocol is based on common laboratory practices for solubility assessment, such as those used for silymarin phospholipid complexes.[8]
Objective: To determine the equilibrium solubility of this compound in a given solvent.
Materials:
-
This compound (crystalline solid, ≥95% purity)[4]
-
Selected organic solvents (e.g., DMSO, Ethanol, Acetone)
-
Sealed glass vials or tubes
-
Orbital shaker or agitator capable of maintaining a constant temperature
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer
Methodology:
-
Preparation: Add an excess amount of this compound to a predetermined volume (e.g., 5 mL) of the selected solvent in a sealed glass vial.[8] The amount should be sufficient to ensure that a saturated solution is formed and undissolved solid remains.
-
Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a specified period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]
-
Separation of Undissolved Solid: After agitation, centrifuge the samples at a high speed (e.g., 10,000 rpm for 20 minutes) to pellet the excess, undissolved this compound.[8]
-
Filtration: Carefully collect the supernatant, ensuring no solid material is disturbed. Filter the supernatant through a membrane filter (e.g., 0.45 µm) to remove any remaining particulate matter.[8]
-
Quantification:
-
Dilute the filtered, saturated solution with an appropriate solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted sample using a validated HPLC method or by measuring absorbance with a UV-Vis spectrophotometer at its λmax (e.g., 288 nm).[8]
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent.
-
The following diagram illustrates the general workflow for this experimental protocol.
Biological Context: this compound Signaling Pathway
The solubility of this compound is of high interest due to its potent biological activities, particularly its anticancer effects in prostate cancer models.[9][10][11] One of the key mechanisms of action for this compound involves the degradation of the androgen receptor (AR), a critical driver of prostate cancer growth.[9][12] This degradation is mediated through the PI3K-Akt-Mdm2 signaling pathway.[9][12]
This compound treatment leads to the phosphorylation of Akt and Mdm2.[9][12] The activated Mdm2, an E3 ubiquitin ligase, then targets the androgen receptor for ubiquitination and subsequent degradation by the proteasome.[9][12] This cascade of events results in decreased levels of prostate-specific antigen (PSA) and cell cycle arrest, contributing to the compound's anti-proliferative effects.[9]
The diagram below outlines this critical signaling pathway.
References
- 1. Silybin, a Major Bioactive Component of Milk Thistle (Silybum marianum L. Gaernt.)—Chemistry, Bioavailability, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Natural Product Description|this compound [sinophytochem.com]
- 7. This compound | CAS:142796-22-3 | Manufacturer ChemFaces [chemfaces.com]
- 8. jpionline.org [jpionline.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. This compound | Apoptosis | Androgen Receptor | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound causes androgen receptor degradation in human prostate carcinoma cells via PI3K-Akt-Mdm2-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Minor Flavonolignan with Major Potential: A Technical Guide to the Natural Sources and Isolation of Isosilybin B
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Natural Sourcing and Isolation of Isosilybin B, a Promising Flavonolignan from Silybum marianum
This in-depth guide provides a detailed overview of this compound, a naturally occurring flavonolignan with significant therapeutic potential. Tailored for researchers, scientists, and professionals in drug development, this document outlines its primary natural source, quantitative data on its occurrence, and a synthesized, step-by-step protocol for its isolation and purification. Furthermore, it delves into the molecular signaling pathways modulated by this compound, offering insights into its mechanism of action.
Natural Sources of this compound
The principal and commercially viable natural source of this compound is the seeds of the milk thistle plant, Silybum marianum (L.) Gaertn., a member of the Asteraceae family.[1][2] this compound is a component of the silymarin complex, a mixture of flavonolignans extracted from milk thistle seeds.[1][2] While silymarin has been recognized for centuries for its hepatoprotective properties, this compound is considered a minor constituent, typically comprising less than 5% of the total silymarin extract.[1]
The concentration of this compound can vary depending on the specific plant variety and growing conditions. The majority of flavonolignans, including this compound, are localized in the outer part of the seed's pericarp.
Quantitative Analysis of this compound in Silybum marianum**
The following tables summarize the quantitative data on the this compound content in Silybum marianum and its extracts, as reported in various studies.
Table 1: Composition of Major Flavonolignans in Silymarin Extract from Silybum marianum
| Flavonolignan | Percentage in Silymarin Extract |
| Silybin (A+B) | 40-60% |
| Silychristin | 15-25% |
| Silydianin | 10% |
| Isosilybin A | 10% |
| 2,3-dehydrosilybin | 5% |
| This compound | < 5% |
| Taxifolin | 3% |
| Isosilychristin | 3% |
Table 2: this compound Content in Different Parts of Silybum marianum
| Plant Part | This compound Content (mg/g Dry Weight) |
| Seeds | Up to 1.5 mg/g (in non-defatted fruits) |
| Germinated Seedlings | Lower than seeds |
| Petioles | Low content |
Isolation and Purification of this compound: A Synthesized Experimental Protocol
The isolation of this compound in high purity presents a challenge due to its low concentration in the silymarin extract and the presence of other structurally similar flavonolignans. The following protocol is a synthesized methodology based on published preparative chromatographic techniques.
Stage 1: Extraction of Silymarin from Silybum marianum Seeds
-
Seed Preparation: Grind the dried seeds of Silybum marianum into a fine powder.
-
Defatting (Optional but Recommended): To improve the efficiency of subsequent extractions, defat the seed powder. This can be achieved by Soxhlet extraction with a non-polar solvent like n-hexane for approximately 6 hours. This step removes lipids that can interfere with the purification process.
-
Flavonolignan Extraction: Extract the defatted seed powder with a polar solvent such as methanol or ethyl acetate. This can be performed using Soxhlet extraction for 5-8 hours or through pressurized liquid extraction (PLE) for a more rapid process.
-
Concentration: Evaporate the solvent from the extract under reduced pressure to obtain a crude, resinous silymarin complex.
Stage 2: Preliminary Purification by Column Chromatography
-
Stationary Phase: Pack a chromatographic column with a suitable stationary phase. Sephadex LH-20 is a common choice for the initial separation of flavonolignan groups.
-
Mobile Phase: Elute the column with methanol.
-
Fraction Collection: Collect the fractions and monitor them by thin-layer chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC). This step serves to separate the major flavonolignan groups and enrich the fractions containing isosilybins.
Stage 3: High-Purity Isolation by Preparative Reversed-Phase HPLC
-
Column: Utilize a preparative C18 reversed-phase HPLC column.
-
Mobile Phase: A gradient elution system is typically employed. A common mobile phase consists of a mixture of methanol and water, often with a small percentage of an acidifier like formic acid or acetic acid to improve peak shape. A typical gradient might start with a lower concentration of methanol and gradually increase to elute the more non-polar compounds.
-
Detection: Monitor the elution profile using a UV detector, typically at a wavelength of 288 nm.
-
Fraction Collection: Collect the fractions corresponding to the this compound peak. Due to the close elution of other isomers, multiple rounds of preparative HPLC may be necessary to achieve high purity.
-
Purity Analysis: Assess the purity of the isolated this compound using analytical HPLC. Purity of over 98% is achievable with this method.
// Styling edge [color="#5F6368"]; node [penwidth=1, color="#5F6368"]; } END_DOT Caption: Experimental workflow for the isolation of this compound.
Signaling Pathways Modulated by this compound
This compound has demonstrated significant anticancer activity, particularly in prostate and liver cancer models. Its mechanism of action involves the modulation of key signaling pathways that regulate cell cycle progression and apoptosis.
Induction of G1 Cell Cycle Arrest
This compound has been shown to induce a G1 phase arrest in cancer cells.[1][3][4] This is achieved through the downregulation of key proteins that drive the cell cycle forward and the upregulation of cyclin-dependent kinase inhibitors (CDKIs).
Induction of Apoptosis
This compound also promotes programmed cell death, or apoptosis, in cancer cells. This is mediated through the activation of the intrinsic apoptosis pathway, characterized by the activation of initiator and effector caspases.
Degradation of Androgen Receptor in Prostate Cancer
In the context of prostate cancer, this compound has been shown to promote the degradation of the androgen receptor (AR), a key driver of prostate cancer growth.[5][6] This is achieved through the PI3K-Akt-Mdm2 signaling pathway, leading to the ubiquitination and subsequent proteasomal degradation of the AR.
Conclusion
This compound, although a minor component of the silymarin complex from Silybum marianum, demonstrates potent and selective anticancer activities. The methodologies for its isolation and purification, while intricate, are well-established, relying on multi-step chromatographic techniques. A thorough understanding of its mechanisms of action, particularly its ability to induce cell cycle arrest and apoptosis through specific signaling pathways, underscores its potential as a valuable lead compound in the development of novel cancer therapeutics. This guide provides a foundational resource for researchers and professionals aiming to explore the full therapeutic potential of this promising natural product.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound and isosilybin A inhibit growth, induce G1 arrest and cause apoptosis in human prostate cancer LNCaP and 22Rv1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound causes androgen receptor degradation in human prostate carcinoma cells via PI3K-Akt-Mdm2-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Isosilybin B: A Comprehensive Technical Guide to its Molecular Targets in Apoptotic Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isosilybin B, a naturally occurring flavonolignan isolated from milk thistle (Silybum marianum), has emerged as a potent anti-cancer agent with demonstrated efficacy in various cancer models, particularly prostate and liver cancer.[1][2] Its therapeutic potential is largely attributed to its ability to selectively induce apoptosis in cancer cells while exhibiting minimal toxicity to non-neoplastic cells.[1][3][4] This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound modulates apoptotic signaling pathways. It consolidates key findings on its primary molecular targets, presents quantitative data from seminal studies, details relevant experimental protocols, and visualizes the complex signaling networks involved.
Core Apoptotic Machinery Modulation by this compound
This compound directly engages the core machinery of apoptosis, primarily through the intrinsic (mitochondrial) pathway. This involves the activation of initiator and effector caspases, the cleavage of key cellular substrates, and the downregulation of anti-apoptotic proteins.
Caspase Cascade Activation
A central mechanism of this compound-induced apoptosis is the activation of the caspase cascade. Studies in human prostate cancer cells (LNCaP and 22Rv1) have shown that treatment with this compound leads to a significant increase in the cleavage of initiator caspase-9 and the primary executioner caspase-3 .[5][6] The activation of caspase-9 is a hallmark of the intrinsic pathway, typically initiated by the release of cytochrome c from the mitochondria.[5] Activated caspase-3 then proceeds to cleave a multitude of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
PARP Cleavage
Poly (ADP-ribose) polymerase (PARP) is a crucial enzyme involved in DNA repair. It is a primary substrate for activated caspase-3. Cleavage of PARP by caspase-3 renders the enzyme inactive, preventing DNA repair and facilitating cell death. This compound treatment has been consistently shown to induce the cleavage of PARP, serving as a reliable marker of caspase-3 activation and late-stage apoptosis.[3][5][6]
Downregulation of Survivin
Survivin is a member of the inhibitor of apoptosis protein (IAP) family and is overexpressed in most human cancers.[5] It functions to block caspase activation, thereby promoting cell survival. This compound treatment has been found to significantly decrease the protein levels of survivin in prostate cancer cells.[3][5] This reduction in survivin levels lowers the threshold for caspase activation and enhances the pro-apoptotic signal, contributing to the overall efficacy of this compound.
Key Signaling Pathways Targeted by this compound
Beyond the core apoptotic machinery, this compound modulates critical upstream signaling pathways that regulate cell survival and proliferation. Its ability to interfere with these pathways is fundamental to its anti-cancer activity.
PI3K/Akt Signaling and Androgen Receptor (AR) Degradation
In prostate cancer, the Androgen Receptor (AR) is a key driver of tumor growth and survival. This compound has been identified as a potent modulator of AR signaling.[7][8] A key mechanism involves the PI3K/Akt pathway . This compound treatment increases the phosphorylation of Akt (at Ser-473 and Thr-308) and the E3 ubiquitin ligase Mdm2 (at Ser-166).[8] This phosphorylation cascade enhances the formation of a protein complex between Akt, Mdm2, and AR. This complex formation promotes the ubiquitination of AR, targeting it for degradation by the proteasome.[8] The degradation of AR leads to a reduction in the expression of AR-target genes like prostate-specific antigen (PSA), inhibits cancer cell growth, and induces a G1 cell cycle arrest.[1][8] This effect is specific to cancer cells, as this compound does not significantly impact AR levels in non-neoplastic prostate epithelial cells.[8]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and death. While research on this compound's direct effect on this pathway is still emerging, studies on its parent compound, silymarin, provide strong evidence for its involvement. Silymarin has been shown to induce apoptosis by modulating MAPK signaling, specifically by increasing the phosphorylation of pro-apoptotic JNK and decreasing the phosphorylation of pro-survival proteins p38 and ERK1/2 in breast and gastric cancer cells.[9][10][11] Given that this compound is a major bioactive component of silymarin, it is highly probable that it contributes to these effects on the MAPK pathway.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on cell viability and key apoptotic markers from published studies.
Table 1: Effect of this compound on Cell Viability and Apoptosis
| Cell Line | Concentration (µM) | Duration (h) | Effect | Reference |
|---|---|---|---|---|
| LNCaP, 22Rv1 | 60 - 90 | 24 - 72 | Induces G1 arrest and apoptosis | [6] |
| LNCaP, 22Rv1, LAPC4 | 10 - 90 | Not Specified | Decreased AR and PSA levels | [8] |
| 22Rv1, LAPC4, LNCaP | 90 - 180 | 12 | Induction of apoptosis | [12] |
| Hepa 1-6, HepG2 | 31.3 - 62.5 (µg/mL) | 24 | Reduced cell viability, G1 arrest |[1][4] |
Table 2: Modulation of Apoptotic and Signaling Proteins by this compound
| Target Protein | Cell Line | Treatment | Observed Effect | Reference |
|---|---|---|---|---|
| Cleaved Caspase-9 | LNCaP, 22Rv1 | This compound | Increase | [5][6] |
| Cleaved Caspase-3 | LNCaP, 22Rv1 | This compound | Increase | [5][6] |
| Cleaved PARP | LNCaP, 22Rv1 | This compound | Increase | [5][6] |
| Survivin | LNCaP, 22Rv1 | This compound | Decrease | [3][5] |
| Androgen Receptor (AR) | LNCaP, 22Rv1, LAPC4 | 10-90 µM this compound | Decrease | [8] |
| Phospho-Akt (Ser-473) | LNCaP | This compound | Increase | [8] |
| Phospho-Mdm2 (Ser-166) | LNCaP | this compound | Increase |[8] |
Visualizations: Pathways and Workflows
Caption: Intrinsic apoptosis pathway activated by this compound.
Caption: PI3K/Akt pathway modulation by this compound leading to AR degradation.
References
- 1. This compound: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and isosilybin A inhibit growth, induce G1 arrest and cause apoptosis in human prostate cancer LNCaP and 22Rv1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Apoptosis | Androgen Receptor | TargetMol [targetmol.com]
- 8. This compound causes androgen receptor degradation in human prostate carcinoma cells via PI3K-Akt-Mdm2-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Silymarin induces inhibition of growth and apoptosis through modulation of the MAPK signaling pathway in AGS human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Silymarin inhibits proliferation of human breast cancer cells via regulation of the MAPK signaling pathway and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Isosilybin A induces apoptosis in human prostate cancer cells via targeting Akt, NF-κB, and androgen receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Isosilybin B from Silybum marianum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isosilybin B, a minor flavonolignan constituent of the silymarin complex extracted from the seeds of milk thistle (Silybum marianum), has demonstrated significant biological activities, including potent anticancer and hepatoprotective effects.[1][2] Notably, its mechanism of action in prostate cancer involves the degradation of the androgen receptor via the PI3K-Akt-Mdm2 signaling pathway.[3][4] Due to its low natural abundance, typically less than 5% of the total silymarin content, efficient and targeted extraction and purification protocols are essential for its isolation for research and drug development purposes.[1][2] This document provides detailed application notes and experimental protocols for the extraction, separation, and purification of this compound from Silybum marianum seeds, along with a summary of quantitative data and a visualization of its key signaling pathway.
Introduction
Silybum marianum (L.) Gaertn., commonly known as milk thistle, is a medicinal plant renowned for its hepatoprotective properties, which are primarily attributed to a complex of flavonolignans collectively known as silymarin. Silymarin is composed of several isomers, with silybin A and B being the most abundant.[1] this compound, a diastereomer of silybin, is present in much smaller quantities but has garnered increasing interest due to its distinct and potent biological activities.[1][2]
The primary challenge in working with this compound is its isolation from the complex mixture of other flavonolignans, particularly the more abundant silybin isomers. This protocol outlines a multi-step process involving initial solvent extraction of the crude silymarin complex, followed by chromatographic techniques to separate and purify this compound to a high degree.
Quantitative Data
The following tables summarize the quantitative data related to the composition of silymarin and the yields of its components from Silybum marianum.
Table 1: Typical Composition of Flavonolignans in Silymarin Extract
| Compound | Percentage of Total Silymarin |
| Silybin (A+B) | 40-60% |
| Silychristin | 15-25% |
| Isosilybin A | ~10% |
| Silydianin | ~10% |
| This compound | < 5% |
| 2,3-Dehydrosilybin | < 5% |
| Taxifolin | ~3% |
| Isosilychristin | < 3% |
Source: Adapted from various phytochemical analyses of silymarin extracts.[1][5]
Table 2: Reported Yields of this compound from Silybum marianum Seeds
| Extraction & Purification Method | Starting Material | Yield of this compound | Reference |
| Pressurized Liquid Extraction (Acetone) | Non-defatted fruits | 1.5 mg/g | [6] |
| Hot Water Extraction (100°C) | Whole seeds | Not individually quantified | [7] |
| HPLC Analysis of various ecotypes | Dry Weight of Seeds | 0 to 2.3 mg/g | [8] |
Experimental Workflow
The overall workflow for the extraction and purification of this compound is depicted in the following diagram.
Caption: Experimental workflow for this compound extraction and purification.
Experimental Protocols
Protocol 1: Extraction of Crude Silymarin from Silybum marianum Seeds
Objective: To extract the crude silymarin complex containing this compound from Silybum marianum seeds.
Materials:
-
Dried Silybum marianum seeds
-
n-Hexane
-
Methanol or 95% Ethanol
-
Grinder or mill
-
Soxhlet apparatus or large glass container for maceration
-
Filter paper
-
Rotary evaporator
Procedure:
-
Seed Preparation: Grind the dried Silybum marianum seeds to a coarse powder using a grinder or mill.
-
Defatting:
-
Place the powdered seeds in the thimble of a Soxhlet apparatus.
-
Extract with n-hexane for 6-8 hours to remove the lipids.
-
Alternatively, for maceration, soak the powdered seeds in n-hexane (1:5 w/v) for 24 hours with occasional stirring, then filter and repeat twice.
-
Air-dry the defatted seed powder to remove residual n-hexane.
-
-
Extraction of Silymarin:
-
Transfer the defatted seed powder to the Soxhlet apparatus and extract with methanol or 95% ethanol for 8-12 hours.
-
For maceration, soak the defatted powder in methanol or 95% ethanol (1:10 w/v) for 48 hours with continuous stirring.
-
-
Filtration and Concentration:
-
Filter the extract through filter paper to remove the solid plant material.
-
Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude silymarin extract.
-
-
Drying: Dry the crude extract under vacuum to yield a powdered crude silymarin extract.
Protocol 2: Purification of this compound using Chromatographic Techniques
Objective: To separate and purify this compound from the crude silymarin extract.
Materials:
-
Crude silymarin extract
-
Sephadex LH-20 or equivalent size-exclusion chromatography resin
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional)
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Fraction collector
-
Analytical HPLC system for purity analysis
Procedure:
-
Initial Fractionation (Optional but Recommended):
-
Dissolve the crude silymarin extract in a minimal amount of methanol.
-
Load the dissolved extract onto a Sephadex LH-20 column pre-equilibrated with methanol.
-
Elute the column with methanol and collect fractions.
-
Analyze the fractions by analytical HPLC to identify those enriched with isosilybins. Pool the relevant fractions.
-
-
Preparative HPLC Purification:
-
Dissolve the isosilybin-enriched fraction (or the crude silymarin extract if the initial fractionation was skipped) in the mobile phase.
-
Perform preparative reversed-phase HPLC on a C18 column. A typical mobile phase is a gradient of methanol and water (with or without a small amount of formic acid, e.g., 0.1%).
-
Example Gradient:
-
Start with a lower concentration of methanol (e.g., 40-50%) and gradually increase to a higher concentration (e.g., 60-70%) over a period of 60-90 minutes. The exact gradient should be optimized based on the specific column and system.
-
-
Monitor the elution profile at a wavelength of 288 nm.
-
Collect the fractions corresponding to the peak of this compound. The typical elution order is: silychristin, silydianin, silybin A, silybin B, isosilybin A, and finally This compound .[7]
-
-
Purity Analysis:
-
Analyze the collected this compound fractions using an analytical HPLC system to confirm purity.
-
Pool the fractions with the desired purity (e.g., >95%).
-
-
Final Product:
-
Evaporate the solvent from the pooled fractions under reduced pressure to obtain pure this compound.
-
Signaling Pathway
This compound has been shown to induce the degradation of the androgen receptor (AR) in human prostate cancer cells through the PI3K-Akt-Mdm2 signaling pathway.[3][4] This mechanism contributes to its anticancer effects.
Caption: this compound-induced androgen receptor degradation pathway.
Conclusion
The protocols detailed in this document provide a comprehensive framework for the successful extraction and purification of this compound from Silybum marianum. While the low natural abundance of this compound presents a challenge, the combination of optimized solvent extraction and multi-step chromatographic purification can yield a product of high purity suitable for further research and development. The elucidation of its specific signaling pathways, such as the induction of androgen receptor degradation, underscores the therapeutic potential of this minor but potent flavonolignan. These application notes and protocols are intended to facilitate the exploration of this compound's full pharmacological promise.
References
- 1. This compound: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. communities.springernature.com [communities.springernature.com]
- 3. This compound causes androgen receptor degradation in human prostate carcinoma cells via PI3K-Akt-Mdm2-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Looking beyond silybin: the importance of other silymarin flavonolignans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. scholarworks.uark.edu [scholarworks.uark.edu]
- 8. mdpi.com [mdpi.com]
Application Note: Quantification of Isosilybin B in Plasma using LC-MS/MS
Introduction
Isosilybin B is one of the major bioactive flavonolignans found in milk thistle extract (silymarin), which is widely used for its hepatoprotective properties.[1][2] Accurate quantification of this compound in plasma is crucial for pharmacokinetic, bioavailability, and drug metabolism studies. This document provides a detailed protocol for the sensitive and selective quantification of this compound in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Principle
The method involves the extraction of this compound and an internal standard (IS) from plasma, followed by chromatographic separation on a reversed-phase column and detection by a triple quadrupole mass spectrometer. Quantification is achieved using Multiple Reaction Monitoring (MRM) to ensure selectivity and sensitivity.
Experimental Protocol
1. Materials and Reagents
-
This compound analytical standard
-
Internal Standard (e.g., Naringenin)
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic Acid (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Methyl tert-butyl ether (MTBE)
-
Human plasma (with anticoagulant, e.g., heparin)
-
β-glucuronidase (for total this compound quantification, optional)
2. Instrumentation
-
Liquid Chromatograph: UHPLC or HPLC system
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical Column: C18 column (e.g., 100 Å, 250 mm × 2 mm, 5 µm)[2]
3. Preparation of Solutions
-
Stock Solutions: Prepare individual stock solutions of this compound and the internal standard (e.g., Naringenin) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a mixture of methanol and water to create calibration standards.
-
Internal Standard Working Solution: Dilute the IS stock solution to an appropriate concentration (e.g., 100 ng/mL) for spiking into samples.
4. Sample Preparation (Liquid-Liquid Extraction)
-
Thaw plasma samples to room temperature.
-
To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
(Optional: For total this compound) Add β-glucuronidase and incubate according to the enzyme manufacturer's protocol to hydrolyze glucuronide conjugates.[3][4]
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 3000 x g for 10 minutes at room temperature.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 45°C.[3]
-
Reconstitute the residue in 150 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for injection.
5. LC-MS/MS Conditions
-
LC Conditions:
-
Column: C18, 100 Å, 250 mm × 2 mm, 5 µm[2]
-
Mobile Phase: A mixture of methanol, 0.1% formic acid, and 10 mM ammonium acetate (e.g., 51% methanol).[2] An alternative is a gradient elution using water with 0.1% acetic acid (Solvent A) and acetonitrile with 0.1% acetic acid (Solvent B).[3]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 20 µL[3]
-
Column Temperature: Room temperature[3]
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for flavonolignans.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. These transitions need to be optimized by infusing the pure compounds into the mass spectrometer. For silybin isomers (m/z 481.1 [M-H]⁻), characteristic product ions can be used for identification and quantification.[5]
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for each analyte.
-
6. Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters:[6]
-
Selectivity: Absence of interfering peaks at the retention times of this compound and the IS in blank plasma.
-
Linearity: A linear relationship between concentration and response over a defined range. A typical range for this compound is 2-100 ng/mL.[2]
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. An LLOQ of 2 ng/mL has been reported for this compound.[2]
-
Precision and Accuracy: Intra- and inter-day precision (as %CV) and accuracy (as %RE) should be within ±15% (±20% at the LLOQ).
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The effect of plasma components on the ionization of the analyte and IS.
-
Stability: Stability of the analyte in plasma under various conditions (bench-top, freeze-thaw cycles, long-term storage).
Quantitative Data Summary
The following table summarizes typical method validation parameters for the quantification of silymarin components, including this compound, in human plasma.
| Parameter | Typical Value | Reference |
| Linearity Range | 2 - 100 ng/mL | [2] |
| Correlation Coefficient (r²) | > 0.99 | [2] |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | [2] |
| Intra-day Accuracy | 91.0% - 106.5% | [2] |
| Inter-day Accuracy | 95.1% - 111.9% | [2] |
| Intra-day Precision (%CV) | < 10.5% | [2] |
| Inter-day Precision (%CV) | < 10.5% | [2] |
Workflow Diagram
Caption: Experimental workflow for this compound quantification in plasma.
Signaling Pathway Diagram
As specific signaling pathways for this compound are not well-defined for a detailed diagram, a generalized workflow is provided above. The primary application of this protocol is for pharmacokinetic analysis, which focuses on absorption, distribution, metabolism, and excretion (ADME) rather than specific molecular signaling cascades.
References
- 1. An assessment of pharmacokinetics and antioxidant activity of free silymarin flavonolignans in healthy volunteers: a dose escalation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A sensitive LC-MS/MS assay for the simultaneous analysis of the major active components of silymarin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of an HPLC-MS/MS Method for the Determination of Silybin in Human Plasma, Urine and Breast Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Simple HPLC Method for the Quantitative Determination of Silybin in Rat Plasma: Application to a Comparative Pharmacokinetic Study on Commercial Silymarin Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isosilybin B Preparation for In Vitro Cell Culture Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isosilybin B is a naturally occurring flavonolignan and a component of silymarin, an extract from the seeds of the milk thistle plant (Silybum marianum).[1][2][3][4] It is one of the diastereomers of isosilybin.[1] Emerging research has highlighted its potential as a therapeutic agent with significant biological activities, including anticancer, hepatoprotective, and antifibrotic properties.[2][3][5] In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines, often with greater potency than its more abundant isomer, silybin.[2][6][7] These characteristics make this compound a compound of interest for further investigation in drug discovery and development.
Proper preparation of this compound for cell culture experiments is critical to ensure accurate and reproducible results. This document provides detailed protocols for the solubilization, storage, and application of this compound in in vitro cell-based assays, along with a summary of reported effective concentrations and affected signaling pathways.
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data for the use of this compound in cell culture experiments.
Table 1: Solubility and Stock Solution Parameters
| Parameter | Value | Source |
| Solvent | Dimethyl sulfoxide (DMSO) | [2][7] |
| Stock Solution Concentration | 100 mg/mL | [2] |
| Storage of Stock Solution | Aliquots at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [2][8] |
| Final DMSO Concentration in Culture Medium | Should not exceed 0.25% (v/v) | [2] |
Table 2: Exemplary Working Concentrations in In Vitro Assays
| Cell Line(s) | Assay Type | Working Concentration(s) | Outcome | Source |
| Hepa 1-6, HepG2 (liver cancer) | Cytotoxicity (MTT) | 0–250 µg/mL | Reduced cell viability, more potent than silymarin. | [2] |
| AML12 (non-tumor liver) | Cytotoxicity (MTT) | 0–250 µg/mL | Less toxic compared to silybin. IC₅₀: 108 ± 9 µg/mL. | [2] |
| Hepa 1-6, HepG2 | Cell Cycle Analysis | 31.3 µg/mL | Induced G1 phase arrest. | [2][4] |
| DU145 (prostate cancer) | Colony Formation | 45 µM and 90 µM | 34% and 50% inhibition, respectively. | [6] |
| LNCaP, 22Rv1 (prostate cancer) | Growth Inhibition | 10–90 µM | Dose-dependent growth inhibition and cell death. | [7] |
Experimental Protocols
1. Preparation of this compound Stock Solution (100 mg/mL)
Materials:
-
This compound powder (e.g., MedChemExpress, #HY-N7045)[2]
-
Dimethyl sulfoxide (DMSO), cell culture grade (e.g., Sigma-Aldrich, #D2438)[2]
-
Sterile microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a final concentration of 100 mg/mL. For example, to 10 mg of this compound, add 100 µL of DMSO.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[8]
2. Preparation of Working Solutions and Treatment of Cells
Materials:
-
This compound stock solution (100 mg/mL in DMSO)
-
Complete cell culture medium appropriate for the cell line
-
Sterile pipettes and pipette tips
-
Cultured cells in multi-well plates
Procedure:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Prepare an intermediate dilution of the stock solution in complete cell culture medium. For instance, a 10-fold dilution can be made by adding 10 µL of the 100 mg/mL stock to 90 µL of medium.
-
Further dilute the intermediate solution to the desired final working concentrations in complete cell culture medium.
-
Ensure the final concentration of DMSO in the culture medium does not exceed a non-toxic level, typically 0.1% to 0.5% (v/v).[9] A recent study maintained the final DMSO concentration at or below 0.25%.[2]
-
Remove the existing medium from the cultured cells.
-
Add the medium containing the desired final concentration of this compound to the cells.
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest concentration used for this compound treatment.
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound preparation and cell treatment.
Signaling Pathway Diagram: this compound Anticancer Mechanism
Caption: this compound's impact on key cancer-related signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. communities.springernature.com [communities.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. academic.oup.com [academic.oup.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Protocol for Assessing Isosilybin B-Induced Cell Cycle Arrest
Application Note
Introduction
Isosilybin B, a flavonolignan isolated from milk thistle (Silybum marianum), has demonstrated significant anticancer properties.[1][2][3] Notably, this compound can inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest, primarily at the G1 phase.[1][2][3][4] This document provides detailed protocols for researchers, scientists, and drug development professionals to assess the effects of this compound on the cell cycle of cancer cells. The described methodologies focus on flow cytometry for cell cycle distribution analysis and Western blotting for the examination of key cell cycle regulatory proteins.
Mechanism of Action
This compound treatment has been shown to induce a strong G1 arrest in cancer cells, such as human prostate and liver cancer cell lines.[1][2][3] This arrest is accompanied by a significant decrease in the S phase population.[1] The underlying mechanism involves the modulation of several key cell cycle regulators. Specifically, this compound has been observed to decrease the protein levels of cyclins (D1, D3, E, and A) and cyclin-dependent kinases (CDKs), such as Cdk2 and Cdk4.[1][5] Concurrently, it can increase the expression of cyclin-dependent kinase inhibitors (CDKIs) like p21 and p27, and the tumor suppressor protein p53.[1][5] This modulation of regulatory proteins disrupts the normal progression of the cell cycle, leading to an accumulation of cells in the G1 phase. Interestingly, this compound has shown a selective effect, with a lesser impact on non-neoplastic cells.[1][4]
Data Presentation
Table 1: Effect of this compound on Cell Cycle Distribution in Cancer Cells
| Treatment | Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (DMSO) | - | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.2 |
| This compound | 30 | 60.5 ± 2.5 | 25.1 ± 1.8 | 14.4 ± 1.0 |
| This compound | 60 | 75.8 ± 3.0 | 15.3 ± 1.3 | 8.9 ± 0.8 |
| This compound | 90 | 82.1 ± 3.2 | 9.7 ± 1.1 | 8.2 ± 0.7 |
Data are represented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on the Expression of Cell Cycle Regulatory Proteins
| Treatment | Concentration (µM) | Relative Cyclin D1 Expression | Relative CDK4 Expression | Relative p21 Expression | Relative p27 Expression |
| Control (DMSO) | - | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound | 30 | 0.65 | 0.70 | 1.85 | 1.60 |
| This compound | 60 | 0.30 | 0.45 | 2.50 | 2.10 |
| This compound | 90 | 0.15 | 0.20 | 3.10 | 2.75 |
Expression levels are normalized to the control group and quantified by densitometry of Western blots.
Experimental Protocols
Cell Culture and Treatment
-
Culture the desired cancer cell line (e.g., LNCaP, 22Rv1, HepG2) in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in 6-well plates or culture flasks and allow them to attach overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 10-90 µM) or vehicle control (DMSO) for the desired time period (e.g., 24 or 48 hours).
Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining
This protocol is adapted from established methods for analyzing DNA content to determine cell cycle distribution.[6][7]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Fix the cells by resuspending the pellet in 0.5 mL of cold PBS and adding 4.5 mL of ice-cold 70% ethanol dropwise while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours for fixation.
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS and centrifuge again.
-
Resuspend the cell pellet in 1 mL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.[7]
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on DNA content.
Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol outlines the procedure for detecting changes in the expression of key cell cycle proteins.[8][9][10][11]
Materials:
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-p21, anti-p27, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Wash the treated cells with cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound-induced cell cycle arrest.
Caption: Signaling pathway of this compound-induced G1 cell cycle arrest.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. communities.springernature.com [communities.springernature.com]
- 5. This compound and isosilybin A inhibit growth, induce G1 arrest and cause apoptosis in human prostate cancer LNCaP and 22Rv1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 8. A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. researchgate.net [researchgate.net]
- 11. Tumor-Specific Proteolytic Processing of Cyclin E Generates Hyperactive Lower-Molecular-Weight Forms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of Isosilybin B Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isosilybin B, a flavonolignan isolated from milk thistle (Silybum marianum), has demonstrated significant potential as a therapeutic agent, with recognized hepatoprotective, anticancer, and antifibrotic properties.[1] Understanding the in vivo biodistribution, target engagement, and pharmacokinetic profile of this compound is crucial for its clinical development. In vivo imaging techniques offer a non-invasive approach to visualize and quantify the distribution of this compound in real-time, providing valuable insights into its mechanism of action and efficacy. This document provides an overview of potential in vivo imaging strategies and detailed protocols for tracking this compound distribution.
While direct in vivo imaging studies specifically for this compound are not extensively reported, this document outlines protocols adapted from standard imaging methodologies and data from related compounds like silybin.
Potential In Vivo Imaging Modalities
Several imaging modalities can be adapted to track the in vivo distribution of this compound. The choice of technique will depend on the specific research question, required resolution, and sensitivity. The main modalities include:
-
Fluorescence Imaging: This technique requires labeling this compound with a fluorescent probe. It is a relatively low-cost and high-throughput method suitable for superficial tissue imaging in small animals.
-
Positron Emission Tomography (PET): PET imaging involves labeling this compound with a positron-emitting radionuclide. It offers high sensitivity and quantitative data on drug distribution throughout the body.
-
Single-Photon Emission Computed Tomography (SPECT): Similar to PET, SPECT uses a gamma-emitting radionuclide. It is a versatile and widely available imaging modality.[2]
-
Magnetic Resonance Imaging (MRI): While less common for direct drug tracking, MRI can be used to monitor the physiological effects of this compound on tissues or to track it if conjugated to a contrast agent.[3]
Data Presentation: Pharmacokinetics and Tissue Distribution
Quantitative data on the biodistribution of this compound and its related compound, silybin, are summarized below. These data, primarily obtained through High-Performance Liquid Chromatography (HPLC) analysis of plasma and tissue homogenates, can inform the design and interpretation of in vivo imaging studies.
Table 1: Human Plasma Pharmacokinetics of this compound after Oral Administration of Milk Thistle Extract
| Dose | Mean Cmax (ng/mL) |
| 175 mg | 22.0 ± 10.7 |
| 350 mg | 46.4 ± 31 |
| 525 mg | 75.8 ± 32.3 |
Data adapted from a study on healthy human volunteers.[4]
Table 2: Tissue Distribution of Free Silybin in Mice Following a Single Oral Dose (50 mg/kg)
| Tissue | Maximum Concentration (µg/g) | Time to Max Concentration (hours) | Elimination Half-life (minutes) |
| Liver | 8.8 ± 1.6 | 0.5 | 57 |
| Lung | 4.3 ± 0.8 | 0.5 | 95 |
| Stomach | 123 ± 21 | 0.5 | 127 |
| Skin | 1.4 ± 0.5 | 1.0 | 105 |
| Prostate | 2.5 ± 0.4 | 1.0 | 107 |
| Pancreas | 5.8 ± 1.1 | 0.5 | 124 |
Data for silybin, a major active constituent of silymarin, is presented as an analogue for this compound biodistribution.[5][6]
Signaling Pathway of this compound in Prostate Cancer Cells
This compound has been shown to induce androgen receptor (AR) degradation in human prostate cancer cells through the PI3K-Akt-Mdm2 signaling pathway.[7][8] This mechanism contributes to its anticancer effects.[7][8]
Caption: this compound-induced AR degradation pathway.
Experimental Workflow for In Vivo Imaging
The following diagram outlines a general workflow for conducting in vivo imaging studies to track this compound distribution.
Caption: General workflow for in vivo imaging of this compound.
Experimental Protocols
Protocol 1: In Vivo Fluorescence Imaging of this compound
This protocol describes the steps for tracking a fluorescently labeled this compound derivative in a small animal model.
1. Synthesis of Fluorescently Labeled this compound:
-
Objective: To conjugate a near-infrared (NIR) fluorescent dye to this compound. NIR dyes are preferred for in vivo imaging due to reduced tissue autofluorescence and deeper tissue penetration.
-
Procedure:
-
Select a suitable NIR dye with an appropriate reactive group (e.g., NHS ester for reaction with amine groups, or maleimide for reaction with thiols). If this compound does not have a suitable functional group for conjugation, a linker may need to be introduced.
-
Dissolve this compound and the NIR dye in a suitable solvent (e.g., DMSO).
-
React the two components at room temperature or a slightly elevated temperature for a specified period, monitoring the reaction by thin-layer chromatography (TLC) or HPLC.
-
Purify the fluorescently labeled this compound using column chromatography or preparative HPLC.
-
Characterize the final product by mass spectrometry and NMR to confirm its structure and purity.
-
2. Animal Model Preparation:
-
Objective: To prepare animals for imaging. For oncology studies, this may involve inducing tumors.
-
Procedure:
-
Use immunodeficient mice (e.g., nude or SCID) for tumor xenograft models.
-
Inject cultured cancer cells (e.g., LNCaP for prostate cancer) subcutaneously into the flank of the mice.
-
Allow tumors to grow to a suitable size (e.g., 100-200 mm³) before imaging.
-
House animals in appropriate conditions with free access to food and water.
-
3. In Vivo Fluorescence Imaging Procedure:
-
Objective: To acquire images of the fluorescent probe's distribution over time.
-
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Acquire a baseline fluorescence image of the animal.
-
Administer the fluorescently labeled this compound via a suitable route (e.g., intravenous injection).
-
Acquire fluorescence images at various time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr).
-
Maintain the animal's body temperature throughout the imaging session.
-
4. Data Analysis:
-
Objective: To quantify the fluorescence signal in different regions of interest (ROIs).
-
Procedure:
-
Use the imaging system's software to draw ROIs over the tumor and major organs (e.g., liver, kidneys, lungs).
-
Measure the average fluorescence intensity within each ROI at each time point.
-
Correct for background fluorescence.
-
Plot the fluorescence intensity as a function of time for each organ to generate time-activity curves.
-
Protocol 2: In Vivo PET/SPECT Imaging of this compound
This protocol outlines the general steps for PET or SPECT imaging of a radiolabeled this compound analogue.
1. Synthesis of Radiolabeled this compound:
-
Objective: To label this compound with a suitable radionuclide (e.g., ¹⁸F for PET, or ⁹⁹ᵐTc for SPECT).
-
Procedure:
-
Synthesize a precursor of this compound that is suitable for radiolabeling (e.g., containing a functional group for attachment of the radioisotope or a chelator).
-
Perform the radiolabeling reaction in a hot cell using an automated synthesis module.
-
Purify the radiolabeled this compound using HPLC.
-
Perform quality control tests to determine radiochemical purity, specific activity, and stability.
-
2. Animal Model Preparation:
-
Follow the same procedure as described in Protocol 1 for animal model preparation.
3. In Vivo PET/SPECT Imaging Procedure:
-
Objective: To obtain tomographic images of the radiotracer's distribution.
-
Procedure:
-
Anesthetize the mouse.
-
Administer a known amount of the radiolabeled this compound intravenously.
-
Position the animal in the PET or SPECT scanner.
-
Acquire dynamic or static images at predetermined time points. For dynamic scans, acquisition can begin immediately after injection. For static scans, imaging is performed at specific time points post-injection.
-
A CT scan is often acquired for anatomical co-registration and attenuation correction.
-
4. Data Analysis:
-
Objective: To quantify the radioactivity concentration in various tissues.
-
Procedure:
-
Reconstruct the raw imaging data into 3D images.
-
Co-register the PET/SPECT images with the CT images.
-
Draw ROIs on the fused images over the tumor and major organs.
-
Calculate the radioactivity concentration in each ROI, often expressed as a percentage of the injected dose per gram of tissue (%ID/g).
-
Generate time-activity curves to assess the uptake and clearance of the radiotracer in different tissues.
-
Protocol 3: Ex Vivo Biodistribution Validation
-
Objective: To validate the in vivo imaging data by directly measuring the concentration of this compound (labeled or unlabeled) in excised tissues.
-
Procedure:
-
Following the final in vivo imaging scan, euthanize the animal.
-
Dissect the major organs and tumor.
-
Weigh each tissue sample.
-
For fluorescently labeled compounds, homogenize the tissues and measure the fluorescence using a plate reader.
-
For radiolabeled compounds, measure the radioactivity in each tissue sample using a gamma counter.
-
For unlabeled this compound, homogenize the tissues and extract the compound for quantification by HPLC-MS/MS.[9]
-
Calculate the concentration of this compound in each tissue and compare these results with the in vivo imaging data.
-
Conclusion
In vivo imaging is a powerful tool for elucidating the pharmacokinetic and pharmacodynamic properties of this compound. While direct imaging studies of this compound are still emerging, the protocols and data presented here provide a framework for researchers to design and execute such studies. By leveraging these advanced imaging techniques, a deeper understanding of this compound's in vivo behavior can be achieved, which will be instrumental in its translation from a promising natural product to a clinically effective therapeutic agent.
References
- 1. This compound: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SPECT Imaging - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. In Vivo Imaging Techniques: A New Era for Histochemical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound causes androgen receptor degradation in human prostate carcinoma cells via PI3K-Akt-Mdm2-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Separation and characterization of silybin, isosilybin, silydianin and silychristin in milk thistle extract by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Isosilybin B Derivatives with Improved Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isosilybin B, a major flavonolignan isolated from the seeds of the milk thistle (Silybum marianum), has garnered significant attention for its diverse pharmacological activities, including potent anticancer and hepatoprotective properties.[1][2][3] Preclinical studies have demonstrated its ability to induce cell cycle arrest and apoptosis in various cancer cell lines, highlighting its potential as a promising candidate for cancer therapy.[1][3] However, the clinical translation of this compound is often hampered by its poor water solubility and low bioavailability.
To address these limitations, researchers have focused on the synthesis of this compound derivatives with improved physicochemical properties and enhanced biological efficacy. This document provides detailed application notes and protocols for the synthesis of key this compound derivatives, along with methods for evaluating their bioactivity. The information presented here is intended to guide researchers in the development of novel and more potent this compound-based therapeutic agents.
Quantitative Bioactivity of this compound and Its Derivatives
The following tables summarize the cytotoxic activities of this compound and its derivatives against various cancer cell lines. This data allows for a direct comparison of the potency of these compounds and serves as a valuable resource for selecting promising candidates for further investigation.
Table 1: Cytotoxicity of this compound in Liver Cancer Cell Lines [1]
| Compound | Cell Line | IC50 (µg/mL) |
| This compound | Hepa 1-6 (Mouse) | 70 ± 3 |
| This compound | HepG2 (Human) | 121 ± 15 |
| This compound | AML12 (Non-tumor) | 108 ± 9 |
| Silibinin | Hepa 1-6 (Mouse) | 78 ± 2 |
| Silibinin | HepG2 (Human) | 133 ± 9 |
| Silibinin | AML12 (Non-tumor) | 65 ± 3 |
| Silymarin | Hepa 1-6 (Mouse) | 123 ± 16 |
| Silymarin | HepG2 (Human) | 174 ± 43 |
| Silymarin | AML12 (Non-tumor) | 124 ± 12 |
Table 2: Growth Inhibitory Effects of Silybin and its Derivatives on Various Cancer Cell Lines [4]
Note: While this data is for Silybin, it provides a strong rationale for the synthesis of corresponding this compound derivatives.
| Compound | Cell Line | Treatment (48h) | % Growth Inhibition |
| Silybin | HTB9 (Bladder) | 30 µM | 20% |
| 60 µM | 26% | ||
| 2,3-Dehydrosilybin | HTB9 (Bladder) | 30 µM | 77% |
| 60 µM | 85% | ||
| 7-O-Methylsilybin | HTB9 (Bladder) | 30 µM | 55% |
| 60 µM | 87% | ||
| 7-O-Galloylsilybin | HTB9 (Bladder) | 30 µM | Not Reported |
| 60 µM | Not Reported | ||
| Silybin | HCT116 (Colon) | 30 µM | 10% |
| 60 µM | 47% | ||
| 2,3-Dehydrosilybin | HCT116 (Colon) | 30 µM | 77% |
| 60 µM | 83% | ||
| 7-O-Methylsilybin | HCT116 (Colon) | 30 µM | 70% |
| 60 µM | 77% | ||
| Silybin | PC3 (Prostate) | 30 µM | Not Reported |
| 60 µM | Not Reported | ||
| 2,3-Dehydrosilybin | PC3 (Prostate) | 30 µM | Not Reported |
| 60 µM | Not Reported | ||
| 7-O-Methylsilybin | PC3 (Prostate) | 30 µM | Not Reported |
| 60 µM | Not Reported |
Experimental Protocols
This section provides detailed protocols for the synthesis of selected this compound derivatives and for the evaluation of their biological activity.
Synthesis of this compound Derivatives
The following protocols are adapted from established methods for the synthesis of silybin derivatives and can be applied to this compound.[4][5]
1. General Protocol for the Synthesis of 7-O-Alkyl Ethers of this compound
This protocol describes a general method for the synthesis of 7-O-alkyl ethers of this compound, such as 7-O-methylthis compound.
-
Materials:
-
This compound
-
Anhydrous Acetone
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Alkylating agent (e.g., Dimethyl sulfate for methylation)
-
Nitrogen gas
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve this compound in anhydrous acetone in a round-bottom flask under a nitrogen atmosphere.
-
Add anhydrous potassium carbonate to the solution.
-
Add the alkylating agent (e.g., dimethyl sulfate) dropwise to the stirring mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 7-O-alkyl ether of this compound.
-
2. General Protocol for the Synthesis of this compound Esters
This protocol outlines a general method for the synthesis of this compound esters at the 7-OH or 23-OH positions.
-
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Acylating agent (e.g., acid chloride or anhydride)
-
Base (e.g., Pyridine or Triethylamine)
-
Nitrogen gas
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM or THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (e.g., pyridine) to the solution.
-
Add the acylating agent (e.g., acid chloride or anhydride) dropwise to the stirring mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired this compound ester.
-
Bioactivity Evaluation Protocols
1. MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound and its derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound or its derivatives and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
-
2. Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound derivatives on the cell cycle distribution.
-
Materials:
-
Cancer cell lines
-
This compound and its derivatives
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the desired concentrations of the compounds for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20 °C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution containing RNase A and incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and evaluation of this compound derivatives and the proposed signaling pathway for its anticancer activity.
Caption: Experimental workflow for the synthesis and bioactivity evaluation of this compound derivatives.
Caption: Proposed signaling pathway for the anticancer activity of this compound derivatives.
References
- 1. This compound: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. communities.springernature.com [communities.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Cancer Efficacy of Silybin Derivatives - A Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Cancer Efficacy of Silybin Derivatives - A Structure-Activity Relationship | PLOS One [journals.plos.org]
Development of a Validated Analytical Method for Isosilybin B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isosilybin B, a key flavonolignan found in milk thistle (Silybum marianum), has garnered significant interest for its potential therapeutic properties, including hepatoprotective and anti-cancer effects. Accurate and reliable quantification of this compound in various matrices is crucial for pharmacokinetic studies, quality control of herbal preparations, and drug development. This document provides detailed application notes and protocols for a validated analytical method for the determination of this compound using High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Silymarin, the extract of milk thistle seeds, is a complex mixture of flavonolignans, including silybin A and B, isosilybin A and B, silychristin, and silydianin.[1][2] this compound is a diastereomer of silybin and contributes to the overall biological activity of the extract. The development of a robust and validated analytical method is essential for the accurate quantification of this compound in research and quality control settings. The methods detailed below provide the necessary protocols for the separation and quantification of this compound from its isomers and other components of the silymarin complex.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol outlines a gradient HPLC method for the separation and quantification of this compound.[3]
1.1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: Chromolith RP-18e (100 x 3 mm) or equivalent C18 column.[3]
-
Mobile Phase:
-
Gradient Elution:
-
0 min: 30% B
-
12 min: 60% B
-
13 min: 60% B
-
14 min: 30% B
-
16.5 min: Stop[3]
-
-
Flow Rate: 1.1 mL/min.[3]
-
Column Temperature: 25 °C.[3]
-
Detection Wavelength: 288 nm.[4]
-
Injection Volume: 2 µL.[3]
1.2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol to prepare a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve a concentration range of 1-100 µg/mL.
-
Sample Preparation (e.g., Milk Thistle Extract):
1.3. Method Validation Parameters:
The analytical method should be validated according to ICH guidelines, assessing the following parameters:
-
Linearity: Determined by plotting the peak area against the concentration of the calibration standards. A correlation coefficient (r²) of >0.99 is desirable.[1]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Calculated based on the signal-to-noise ratio (S/N) of 3 and 10, respectively.[3]
-
Precision: Assessed by analyzing replicate injections of a standard solution at different concentrations on the same day (intra-day) and on different days (inter-day). The relative standard deviation (RSD) should be less than 2%.[6]
-
Accuracy: Determined by the recovery of a known amount of this compound spiked into a sample matrix. Recovery rates between 98-102% are generally acceptable.[7]
-
Specificity: The ability of the method to resolve this compound from other components in the sample matrix.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
For higher sensitivity and selectivity, especially for biological matrices like plasma, an LC-MS/MS method is recommended.[1]
2.1. Instrumentation and Conditions:
-
LC System: A UHPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A C18 column, such as a Kinetex C18 (250 × 4.6 mm, 5 μm).[8]
-
Mobile Phase:
-
Gradient Elution: A gradient from 30–55% B over 6.0 minutes.[9]
-
Flow Rate: 0.5 mL/min.[9]
-
Column Temperature: 50 °C.[9]
-
Injection Volume: 3 µL.[9]
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for flavonolignans.
-
MS/MS Detection: Selected Reaction Monitoring (SRM). The precursor ion for this compound is m/z 481, with common product ions being m/z 125 and 453.[10]
2.2. Sample Preparation (Human Plasma):
-
To 100 µL of human plasma, add an internal standard (e.g., a deuterated analog).
-
Perform protein precipitation by adding 300 µL of acetonitrile.[11]
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
2.3. Method Validation Parameters:
In addition to the parameters listed for the HPLC-UV method, the following should be assessed for the LC-MS/MS method:
-
Matrix Effect: The effect of plasma components on the ionization of this compound.[8]
-
Stability: The stability of this compound in plasma under various storage conditions (freeze-thaw, short-term, long-term).[8]
Data Presentation
The quantitative data for the developed analytical methods are summarized in the tables below for easy comparison.
Table 1: HPLC-UV Method Parameters and Performance
| Parameter | Value | Reference |
| Column | Chromolith RP-18e (100 x 3 mm) | [3] |
| Mobile Phase | A: 5% ACN, 0.1% FA; B: 80% MeOH, 0.1% FA | [3] |
| Flow Rate | 1.1 mL/min | [3] |
| Detection | 288 nm | [4] |
| Retention Time | ~11.5 min | [3] |
| Linearity Range | 1 - 100 µg/mL | |
| Correlation Coefficient (r²) | >0.99 | [1] |
| LOD | 0.0015 mg/mL | [3] |
| LOQ | 0.0049 mg/mL | [3] |
Table 2: LC-MS/MS Method Parameters and Performance
| Parameter | Value | Reference |
| Column | C18 column (e.g., Kinetex C18) | [8] |
| Mobile Phase | A: 0.1% FA in water; B: 0.1% FA in methanol | [9] |
| Flow Rate | 0.5 mL/min | [9] |
| Detection | ESI-MS/MS (SRM mode) | |
| Linearity Range | 0.4–1024 ng/mL | |
| Correlation Coefficient (r²) | >0.997 | |
| LOD | 0.07 ng/mL | |
| LOQ | 0.4 ng/mL | |
| Accuracy | 85-115% | |
| Precision (%RSD) | <15% |
Visualizations
The following diagrams illustrate the experimental workflow for the analysis of this compound.
Caption: HPLC-UV Experimental Workflow for this compound Analysis.
Caption: LC-MS/MS Experimental Workflow for this compound in Plasma.
Conclusion
The HPLC-UV and LC-MS/MS methods described provide robust and reliable approaches for the quantitative analysis of this compound. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix. Proper method validation is crucial to ensure the accuracy and reliability of the results, which is fundamental for its application in quality control, pharmacokinetic studies, and other areas of drug development.
References
- 1. A sensitive LC-MS/MS assay for the simultaneous analysis of the major active components of silymarin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization and single-laboratory validation of a method for the determination of flavonolignans in milk thistle seeds by high-performance liquid chromatography with ultraviolet detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simple and Rapid HPLC Separation and Quantification of Flavonoid, Flavonolignans, and 2,3-Dehydroflavonolignans in Silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Flavonolignan Compositional Ratios in Silybum marianum (Milk Thistle) Extracts Using High-Performance Liquid Chromatography [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. A Validated UHPLC-Tandem Mass Spectrometry Method for Quantitative Analysis of Flavonolignans in Milk Thistle (Silybum marianum) Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Simple HPLC Method for the Quantitative Determination of Silybin in Rat Plasma: Application to a Comparative Pharmacokinetic Study on Commercial Silymarin Products - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isosilybin B Administration
For Optimal In Vivo Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isosilybin B (IB), a key flavonolignan found in milk thistle (Silybum marianum) extract, has garnered significant interest for its potent biological activities. Emerging in vitro research suggests that this compound exhibits superior cytotoxicity toward liver cancer cells compared to its more studied counterpart, silybin, while demonstrating lower toxicity in non-tumor hepatocytes.[1] Furthermore, it has shown promising anti-fibrotic properties, suggesting its potential in treating a range of liver diseases.[1][2][3] A critical challenge in translating these promising in vitro findings to in vivo models is the characteristically poor oral bioavailability of flavonolignans.[4] This document provides a comprehensive guide to understanding the pharmacokinetic profile of this compound and offers detailed protocols for various administration routes to aid researchers in designing effective in vivo studies. While direct comparative in vivo efficacy studies for this compound are still emerging, data from studies on the broader silymarin extract and the closely related compound silybin can inform the strategic selection of an administration route to maximize therapeutic potential.
Pharmacokinetic Considerations
The efficacy of a compound in vivo is intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) profile. For flavonolignans like this compound, oral bioavailability is a major limiting factor due to poor water solubility and extensive phase II metabolism in the gut and liver.[5][6]
Human Pharmacokinetic Data
Pharmacokinetic studies in healthy volunteers who have taken standardized milk thistle extract provide the most direct insight into this compound's behavior after oral administration. As shown in Table 1, this compound is absorbed, but its plasma concentrations are dose-dependent and vary among individuals. Notably, a stereoselective disposition has been observed, with this compound showing significantly lower apparent clearance than its isomer, Isosilybin A.[1] This suggests that this compound may persist longer in the system, a potentially favorable therapeutic attribute.
Table 1: Pharmacokinetic Parameters of this compound and Isosilybin A in Healthy Volunteers After Single Oral Doses of Milk Thistle Extract | Parameter | Dose (175 mg) | Dose (350 mg) | Dose (525 mg) | | :--- | :--- | :--- | :--- | | This compound | | Cmax (ng/mL) | 22.0 ± 10.7 | 46.4 ± 31.0 | 75.8 ± 32.3 | | Isosilybin A | | Cmax (ng/mL) | 6.1 ± 2.9 | 18.2 ± 13.5 | 24.7 ± 11.8 | (Data summarized from a dose escalation assessment study.)
Insights from Silybin Bioavailability Studies
Extensive research on silybin, the primary component of silymarin, highlights the profound impact of administration route and formulation on bioavailability. As summarized in Table 2, intravenous and intraperitoneal routes, which bypass first-pass metabolism, are significantly more effective than standard oral administration.[7][8] Furthermore, advanced oral formulations, such as Self-Microemulsifying Drug Delivery Systems (SMEDDS), have been shown to dramatically increase plasma concentrations compared to conventional capsules.[9][10] These findings strongly suggest that the in vivo efficacy of this compound would be similarly dependent on the chosen delivery strategy.
Table 2: Comparison of Silybin Efficacy and Bioavailability by Administration Route and Formulation
| Administration Route | Formulation | Key Finding | Reference |
|---|---|---|---|
| Oral | Pure Silybin | Absolute bioavailability in rats is less than 1%.[7] | [7] |
| Intraperitoneal (IP) | Pure Silybin | 5x more effective in reducing liver enzymes (ALT, AST) than oral pure silybin.[7][8] | [7][8] |
| Intravenous (IV) | Water-Soluble Silybin | 25x more effective in reducing liver enzymes (ALT, AST) than oral pure silybin.[7][8] | [7][8] |
| Oral | SMEDDS Formulation | Cmax and AUC were ~5-6x and ~2-2.5x higher , respectively, than conventional capsules in humans.[9] | [9] |
| Oral | Phospholipid Complex | Showed 9.6 times higher bioavailability compared to conventional silybin tablets in an animal model.[11] |[11] |
Recommended Experimental Workflow
To determine the optimal administration route for this compound in a specific disease model, a systematic approach is recommended. The following workflow outlines the key stages, from initial compound preparation to comparative efficacy assessment.
Caption: Workflow for determining the optimal administration route for this compound.
Experimental Protocols
The following protocols are provided as a template for administering this compound to rodents (mice are used as the example). Doses should be determined based on prior in vitro data and literature on related compounds, such as silybin (e.g., 20-50 mg/kg).[12] All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
Protocol for Oral Administration (Gavage)
Oral gavage ensures the precise delivery of a specified dose directly into the stomach.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% w/v Carboxymethylcellulose [CMC] in sterile water)
-
Homogenizer or sonicator
-
Animal scale
-
Flexible feeding tube (20-22 gauge for mice)
-
1 mL syringe
Procedure:
-
Preparation: Accurately weigh this compound and prepare a homogenous suspension in the vehicle to the desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse, administered at 10 mL/kg).
-
Animal Handling: Weigh the mouse to calculate the exact volume to be administered. Restrain the mouse firmly by the scruff of the neck to immobilize the head.
-
Gavage:
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the feeding tube.
-
Gently insert the feeding tube into the esophagus via the side of the mouth. Do not force the tube; if resistance is met, withdraw and re-insert.
-
Once the tube is in place, administer the suspension slowly and steadily.
-
Withdraw the tube gently and return the mouse to its cage.
-
-
Monitoring: Observe the animal for any signs of distress, such as difficulty breathing or regurgitation, for at least 30 minutes post-administration.[13]
Protocol for Intravenous Administration (Tail Vein Injection)
IV injection provides 100% bioavailability and is ideal for compounds that are poorly absorbed orally.
Materials:
-
This compound
-
Solvent (e.g., DMSO)
-
Diluent (e.g., sterile saline)
-
Animal scale
-
Rodent restrainer
-
Heat lamp or warm water to induce vasodilation
-
27-30 gauge needle with a 1 mL syringe
Procedure:
-
Preparation: Dissolve this compound in a minimal amount of a biocompatible solvent like DMSO, then dilute with sterile saline to the final desired concentration. Ensure the final DMSO concentration is low (typically <10% of the total volume) to avoid toxicity. The solution must be clear and free of precipitates.
-
Animal Handling: Place the mouse in a restrainer to expose the tail. Warm the tail using a heat lamp or by immersing it in warm water for 1-2 minutes to dilate the lateral tail veins.
-
Injection:
-
Wipe the tail with 70% ethanol.
-
Identify one of the lateral tail veins. Insert the needle, bevel up, into the vein at a shallow angle.
-
Slowly inject the solution. The maximum bolus injection volume for a mouse is typically 5 mL/kg.[13] If the injection is successful, no bleb will form under the skin.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Monitoring: Return the mouse to its cage and monitor for any adverse reactions.
Protocol for Intraperitoneal Administration (IP Injection)
IP injection offers a parenteral route with slower absorption than IV but is often easier to perform and allows for larger volumes.
Materials:
-
This compound
-
Solvent/Diluent (as for IV administration)
-
Animal scale
-
25-27 gauge needle with a 1 mL syringe
Procedure:
-
Preparation: Prepare the this compound solution as described for IV administration.
-
Animal Handling: Restrain the mouse by scruffing the neck and turning it to expose the abdomen. Tilt the mouse's head downwards at a slight angle.
-
Injection:
-
Identify the injection site in the lower right or left quadrant of the abdomen to avoid puncturing the bladder or cecum.
-
Insert the needle, bevel up, at a 10-20 degree angle.
-
Aspirate slightly to ensure no fluid (urine, blood) is drawn back, confirming you have not entered the bladder or a blood vessel.
-
Inject the solution smoothly. The maximum recommended IP volume for a mouse is typically 10 mL/kg.
-
Withdraw the needle and return the mouse to its cage.
-
-
Monitoring: Observe the animal for signs of pain or distress post-injection.
Putative Mechanism of Action
In vitro studies have shown that this compound can induce cell cycle arrest at the G1 phase in liver cancer cells.[1] While the precise signaling pathway for this compound is still under investigation, data from related flavonolignans suggest it may modulate key pathways controlling cell proliferation and survival. Silybin has been shown to inhibit the PI3K/AKT/mTOR and STAT3 signaling cascades. The diagram below illustrates a putative pathway through which this compound may exert its anti-cancer effects.
Caption: Putative signaling pathways modulated by this compound leading to G1 arrest.
Conclusion and Future Directions
To achieve optimal in vivo efficacy, the administration route for this compound must be carefully selected to overcome its inherent low oral bioavailability. Based on extensive data from the parent compound silybin, intravenous or intraperitoneal administration is likely to yield higher systemic exposure and greater efficacy compared to standard oral dosing. For studies requiring oral administration, the use of advanced formulations such as phospholipid complexes or SMEDDS should be strongly considered. The provided protocols offer a starting point for researchers to design robust in vivo experiments to fully elucidate the therapeutic potential of this promising natural compound.
References
- 1. This compound: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. brieflands.com [brieflands.com]
- 7. Novel Strategies Enhancing Bioavailability and Therapeutical Potential of Silibinin for Treatment of Liver Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. The Bioavailability and Pharmacokinetics of Silymarin SMEDDS Formulation Study in Healthy Thai Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Silybin Cocrystals with Improved Solubility and Bioavailability [mdpi.com]
- 12. frontiersin.org [frontiersin.org]
- 13. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Low Bioavailability of Isosilybin B
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low bioavailability of Isosilybin B.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the low oral bioavailability of this compound?
A1: The low oral bioavailability of this compound is primarily attributed to two main factors:
-
Poor Aqueous Solubility: this compound is a lipophilic molecule with very low water solubility.[1][2] This poor solubility limits its dissolution in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.
-
Extensive First-Pass Metabolism: After absorption from the GI tract, this compound undergoes significant metabolism in the liver, a process known as the first-pass effect.[3] The primary metabolic pathways are glucuronidation and sulfation, which convert this compound into more water-soluble conjugates that are readily excreted, thereby reducing the amount of active compound reaching systemic circulation.[3][4]
Caption: Factors contributing to the low bioavailability of this compound.
Q2: What are the main formulation strategies to improve the bioavailability of this compound?
A2: Several formulation strategies can be employed to enhance the oral bioavailability of this compound by addressing its poor solubility and protecting it from extensive metabolism. These can be broadly categorized as:
-
Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), nanoemulsions, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs), improve the solubilization of lipophilic drugs like this compound in the GI tract.[1]
-
Phospholipid Complexes (Phytosomes®): Complexing this compound with phospholipids forms a more lipophilic entity that can better traverse the lipid-rich membranes of enterocytes, thereby enhancing absorption.[1][5]
-
Polymeric Nanoparticles: Encapsulating this compound within biodegradable polymeric nanoparticles can protect it from degradation in the GI tract and facilitate its uptake.[1]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly increase its dissolution rate.[1]
-
Nanocrystals and Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, leading to faster dissolution and improved absorption.[1][6]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules like this compound within their hydrophobic core, forming an inclusion complex with improved aqueous solubility.[7][8]
-
Cocrystals: Forming cocrystals of this compound with a suitable coformer can alter its physicochemical properties, leading to enhanced solubility and dissolution.[9][10]
Caption: Overview of formulation strategies to enhance this compound bioavailability.
Q3: Can chemical modification of this compound improve its bioavailability?
A3: Yes, chemical modification is a viable strategy. The most common approach is the development of prodrugs .[11] A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. For this compound, a hydrophilic moiety can be attached to its structure to improve aqueous solubility. Once absorbed, this moiety is cleaved by enzymes to release the active this compound. Another approach is the creation of water-soluble derivatives, such as silibinin-C-2',3-dihydrogen succinate, which has shown improved bioavailability.[12][13]
Troubleshooting Guides
Issue 1: Poor dissolution of this compound formulation in vitro.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadequate particle size reduction. | Optimize the milling or homogenization process (e.g., increase milling time, pressure, or number of cycles). | Smaller particle size leading to increased surface area and faster dissolution. |
| Suboptimal excipient selection for solid dispersions. | Screen different hydrophilic polymers (e.g., PVP, HPMC, PEG) and surfactants (e.g., Tween 80) to find a suitable carrier that enhances wetting and prevents recrystallization.[1] | Improved dissolution profile due to amorphization and enhanced wettability. |
| Inefficient complexation with cyclodextrins. | Vary the molar ratio of this compound to cyclodextrin and explore different complexation methods (e.g., kneading, co-precipitation, freeze-drying).[8] | Higher complexation efficiency and improved solubility of the inclusion complex. |
| Incorrect coformer selection for cocrystals. | Perform a coformer screen using various pharmaceutically acceptable compounds to identify one that forms a stable cocrystal with improved dissolution characteristics.[9][10] | Formation of a cocrystal with a more favorable dissolution profile compared to pure this compound. |
Issue 2: Low oral bioavailability in animal studies despite successful in vitro dissolution.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Extensive first-pass metabolism. | Co-administer with a metabolic inhibitor (e.g., piperine) in preclinical studies to assess the impact of first-pass metabolism. Consider formulations that promote lymphatic transport (e.g., lipid-based systems) to bypass the liver. | Increased systemic exposure (AUC and Cmax) of this compound. |
| Efflux by P-glycoprotein (P-gp) transporters in the intestine. | Investigate the use of P-gp inhibitors or excipients known to inhibit P-gp function in the formulation. | Enhanced intestinal absorption and increased bioavailability. |
| Instability of the formulation in the GI tract. | For nanoformulations, ensure adequate stabilization with surfactants or polymers to prevent aggregation in the acidic environment of the stomach. For amorphous solid dispersions, use polymers that inhibit recrystallization in the presence of moisture. | The formulation maintains its desired characteristics in the GI tract, leading to improved absorption. |
Quantitative Data Summary
Table 1: Enhancement of Solubility and Permeability of Silymarin Components with Captisol® (a modified cyclodextrin) [7]
| Component | Intrinsic Solubility (µg/mL) | Solubility Increase (-fold) in Captisol® Complex | Permeability Increase (-fold) with Captisol® |
| This compound | 6.36 | 125 | 116 |
| Isosilybin A | 18.8 | 146 | 40.9 |
| Silybin B | 21.9 | 201 | 77.7 |
| Silybin A | - | 291 | 67.1 |
| Silydianin | 232 | 33.3 | 10.2 |
| Silychristin | 170 | 30.9 | 20.5 |
| Taxifolin | 550 | 4.77 | 4.8 |
Table 2: Pharmacokinetic Parameters of Silybin Formulations in Rats [9]
| Formulation (50 mg/kg dose) | Cmax (ng/mL) | AUC0–8h (ng·h/mL) | Bioavailability Increase (-fold vs. Raw Silybin) |
| Raw Silybin | 28.5 ± 10.1 | 58.7 ± 22.3 | - |
| Silybin-Phosphatidylcholine Complex | 230.1 ± 85.4 | 375.2 ± 134.5 | 6.4 |
| Silybin-L-proline Cocrystal | 467.5 ± 156.8 | 951.3 ± 321.7 | 16.2 |
Experimental Protocols
Protocol 1: Preparation of this compound-Phospholipid Complex (Phytosome®)
This protocol is adapted from methods described for silybin-phospholipid complexes.[1][5]
-
Dissolution: Dissolve this compound and phospholipids (e.g., soy phosphatidylcholine) in a 1:2 w/w ratio in a suitable organic solvent (e.g., anhydrous ethanol or dioxane) in a round-bottom flask.
-
Reaction: Reflux the mixture at a temperature not exceeding 60°C for 2 hours with constant stirring.
-
Concentration: Concentrate the solution under vacuum to about half of its original volume.
-
Precipitation: Add an anti-solvent (e.g., n-hexane) with continuous stirring to precipitate the complex.
-
Collection and Drying: Filter the precipitate and wash with the anti-solvent. Dry the collected complex under vacuum for at least 24 hours.
-
Characterization: Characterize the complex using FTIR, DSC, and PXRD to confirm its formation and assess its physicochemical properties.
Caption: Experimental workflow for preparing an this compound-phospholipid complex.
Protocol 2: Preparation of this compound Cocrystals by Slurry Crystallization
This protocol is based on the methodology for preparing silybin-L-proline cocrystals.[9][10]
-
Milling: Physically mix this compound and the coformer (e.g., L-proline) in a 1:1 molar ratio.
-
Slurry Formation: Add a small amount of a suitable solvent (e.g., acetonitrile) to the physical mixture to form a slurry.
-
Agitation: Agitate the slurry at room temperature for a specified period (e.g., 3 days) to allow for cocrystal formation.
-
Isolation: Remove the solvent by vacuum filtration.
-
Drying: Dry the resulting solid material in a vacuum oven at a controlled temperature (e.g., 40°C) until a constant weight is achieved.
-
Characterization: Analyze the dried product using Powder X-ray Diffraction (PXRD) to confirm the formation of a new crystalline phase, indicating cocrystallization. Further characterization can be done using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Caption: Workflow for the preparation of this compound cocrystals.
References
- 1. Formulation Strategies for Enhancing the Bioavailability of Silymarin: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation Strategies for Enhancing the Bioavailability of Silymarin: The State of the Art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hepatic Metabolism and Biliary Excretion of Silymarin Flavonolignans in Isolated Perfused Rat Livers: Role of Mrp2 (Abcc2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism, Transport and Drug–Drug Interactions of Silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. jmedar.ro [jmedar.ro]
- 9. mdpi.com [mdpi.com]
- 10. Silybin Cocrystals with Improved Solubility and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Novel Strategies Enhancing Bioavailability and Therapeutical Potential of Silibinin for Treatment of Liver Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
Technical Support Center: Overcoming Isosilybin B's Poor Water Solubility for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor water solubility of Isosilybin B in in vivo research.
Frequently Asked Questions (FAQs)
1. Why is this compound's poor water solubility a challenge for in vivo studies?
This compound, a flavonolignan derived from milk thistle, exhibits low aqueous solubility, which significantly hinders its direct administration in aqueous vehicles for in vivo experiments. This poor solubility can lead to low and variable oral bioavailability, making it difficult to achieve therapeutic concentrations in target tissues and obtain reliable, reproducible results.[1][2][3]
2. What are the primary strategies to enhance the bioavailability of this compound?
Several formulation strategies can be employed to overcome the solubility and bioavailability challenges of this compound. These include:
-
Nanonization: Reducing the particle size to the nanometer range to increase the surface area for dissolution.[4]
-
Liposomal Encapsulation: Encapsulating this compound within lipid bilayers to improve solubility and delivery.[5][6]
-
Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins to enhance aqueous solubility.[7][8][9]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix to improve its dissolution rate.[10][11][12]
3. What are the initial solubility characteristics of this compound?
This compound is poorly soluble in water and polar protic solvents like ethanol and methanol.[13] However, its solubility is significantly better in polar aprotic solvents such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[13][14]
Formulation Strategies at a Glance
The following table provides a comparative overview of the primary formulation strategies to enhance the solubility and bioavailability of this compound for in vivo studies.
| Formulation Strategy | Principle | Advantages | Disadvantages |
| Nanosuspensions | Increases dissolution rate by increasing the surface area of the drug particles. | High drug loading, suitable for both oral and parenteral administration.[4] | Potential for particle aggregation, requires specialized equipment (e.g., high-pressure homogenizer).[15] |
| Liposomes | Encapsulation of the hydrophobic drug within a lipid bilayer.[5] | Biocompatible, can protect the drug from degradation, potential for targeted delivery.[6][16] | Lower drug loading capacity, potential for instability and drug leakage.[17][18][19] |
| Cyclodextrin Complexes | Forms a host-guest inclusion complex where the hydrophobic drug is encapsulated within the cyclodextrin cavity.[20] | Significant increase in aqueous solubility, easy to prepare.[8][9] | Potential for nephrotoxicity with some cyclodextrins at high doses, competition with other molecules for complexation.[21][22] |
| Solid Dispersions | The drug is dispersed in an amorphous form within a hydrophilic carrier matrix.[10][12] | Enhanced dissolution rate and potential for supersaturation.[10] | Potential for recrystallization of the amorphous drug, which reduces solubility enhancement.[11] |
Quantitative Data on Solubility and Bioavailability
The following tables summarize available quantitative data for silybin, a closely related and more extensively studied diastereoisomer of this compound. This data can serve as a valuable reference for formulating this compound.
Table 1: Solubility of Silybin in Various Solvents
| Solvent | Solubility | Reference |
| Water | < 50 µg/mL | [23] |
| Ethanol | Poorly soluble | [13] |
| Methanol | Poorly soluble | [13] |
| Acetone | Soluble | [13] |
| Dimethylformamide (DMF) | Soluble | [13] |
| Tetrahydrofuran (THF) | Soluble | [13] |
| Transcutol | 350.1 mg/mL | [23] |
| Polysorbate 20 | 131.3 mg/mL | [23] |
| Glyceryl monooleate | 33.2 mg/mL | [23] |
Table 2: Comparative Bioavailability of Different Silybin/Silymarin Formulations
| Formulation | Animal Model | Key Findings | Reference |
| Silybin-N-methylglucamine vs. Silybin-mixed micelles | Dogs | Relative bioavailability of mixed micelles was 252.0% compared to the silybin-N-methylglucamine salt. | [23] |
| Silymarin solid dispersion (Silymarin/PVP/Tween 80) | Rats | Cmax and AUC increased by approximately 2.7-fold and 2.3-fold, respectively, compared to a standard silymarin suspension. | [23] |
| Silymarin-loaded liposomes | Beagle Dogs | The AUC and Cmax were 2.46 ± 0.58 µg·h/mL and 0.47 ± 0.13 µg/mL, respectively, after oral administration. | [4] |
| Silybin-L-proline cocrystal | Rats | Exhibited a 16-fold increase in bioavailability compared to raw silybin. | [2] |
Troubleshooting Guides
Nanoparticle Formulations
Q1: My this compound nanosuspension is showing signs of aggregation. How can I prevent this?
A1: Nanoparticle aggregation can significantly reduce the efficacy of your formulation.[15] To address this:
-
Optimize Surfactant/Stabilizer Concentration: Ensure you are using an adequate concentration of a suitable stabilizer (e.g., Poloxamer 188, Tween 80) to provide a sufficient steric or electrostatic barrier.
-
Control Nanoparticle Concentration: High concentrations of nanoparticles can promote aggregation. You may need to dilute your suspension.[15]
-
Check pH and Ionic Strength: The pH and ionic strength of your suspension medium can influence particle stability. Ensure these are optimized and controlled.
-
Use Sonication: Employ a sonicator to evenly disperse the nanoparticles before use.[15]
Q2: The drug loading in my polymeric nanoparticles is too low. What can I do?
A2: Low drug loading is a common challenge. Consider the following:
-
Optimize the Drug-to-Polymer Ratio: Experiment with different ratios of this compound to the polymer (e.g., PLGA, PCL).
-
Solvent Selection: The choice of organic solvent used in the preparation process can significantly impact encapsulation efficiency.
-
Emulsification/Solvent Evaporation Rate: The rate of these processes can affect how the drug is entrapped within the nanoparticles. Slower evaporation can sometimes improve loading.
Liposomal Formulations
Q1: I'm observing low encapsulation efficiency for this compound in my liposomes.
A1: To improve encapsulation efficiency:
-
Optimize the Drug-to-Lipid Ratio: Systematically vary the ratio of this compound to your lipid mixture.
-
Lipid Composition: The choice of phospholipids and the inclusion of cholesterol can impact the stability and drug retention of the liposomes.[6]
-
Preparation Method: The thin-film hydration method is commonly used. Ensure the lipid film is thin and uniform before hydration. The temperature during hydration should be above the phase transition temperature of the lipids.
Q2: My liposomal formulation is not stable in storage and shows drug leakage.
A2: Liposome stability is critical for reproducible in vivo results.[17][18]
-
Incorporate Cholesterol: Cholesterol can increase the rigidity of the lipid bilayer, reducing drug leakage.[18]
-
Storage Conditions: Store liposomal suspensions at 4°C and protect them from light. Avoid freezing, as this can disrupt the vesicles.
-
Use of Antioxidants: If using unsaturated lipids, consider adding an antioxidant like alpha-tocopherol to prevent lipid peroxidation.[18]
Cyclodextrin Complexes
Q1: How do I confirm the formation of an this compound-cyclodextrin inclusion complex?
A1: Several analytical techniques can be used to confirm complex formation:
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Phase Solubility Studies: An increase in the solubility of this compound with increasing concentrations of cyclodextrin suggests complex formation.
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Differential Scanning Calorimetry (DSC): The disappearance or shifting of the melting peak of this compound in the thermogram of the complex indicates its encapsulation within the cyclodextrin.[24]
-
X-ray Diffractometry (XRD): A change from a crystalline to an amorphous pattern for the complex compared to the physical mixture can indicate inclusion.[7]
Q2: I'm concerned about the potential for cyclodextrin-induced toxicity in my animal model.
A2: While some cyclodextrins, particularly unmodified β-cyclodextrin, have been associated with nephrotoxicity at high doses, this risk can be mitigated.[21][22]
-
Use Modified Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) have significantly better safety profiles and are preferred for in vivo use.[8]
-
Dose Consideration: Use the lowest effective concentration of the cyclodextrin to achieve the desired solubility enhancement.
Solid Dispersions
Q1: My solid dispersion of this compound is not amorphous and shows signs of crystallinity.
A1: The amorphous state is key to the solubility enhancement of solid dispersions.[25]
-
Choice of Polymer: The polymer must be compatible with this compound and capable of inhibiting its crystallization. Common choices include polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC).
-
Drug Loading: Higher drug loading increases the risk of crystallization. You may need to reduce the drug-to-polymer ratio.
-
Preparation Method: Techniques like spray drying and hot-melt extrusion are effective in producing amorphous dispersions. Ensure your process parameters (e.g., temperature, solvent evaporation rate) are optimized.
Q2: The dissolution rate of my this compound solid dispersion is not as high as expected.
A2:
-
Wettability: Ensure the polymer used enhances the wettability of the hydrophobic this compound.
-
Polymer-Controlled Dissolution: The goal is for the dissolution to be controlled by the hydrophilic polymer, not the drug itself.[10] The choice of polymer and its concentration are critical.
-
Particle Size of the Dispersion: Grinding the solid dispersion into a fine powder can further increase the surface area and dissolution rate.
Experimental Protocols
Protocol 1: Preparation of this compound Nanosuspension
This protocol is a general guideline for preparing a nanosuspension using high-pressure homogenization.
-
Preparation of the Pre-suspension:
-
Disperse 100 mg of this compound in 10 mL of an aqueous solution containing a suitable stabilizer (e.g., 0.5% w/v Poloxamer 188).
-
Stir the mixture with a magnetic stirrer for 30 minutes to ensure the powder is well-wetted.
-
-
High-Shear Homogenization:
-
Homogenize the pre-suspension using a high-shear homogenizer (e.g., Ultra-Turrax) at 10,000 rpm for 5 minutes to reduce the particle size.
-
-
High-Pressure Homogenization:
-
Process the resulting suspension through a high-pressure homogenizer at approximately 1500 bar for 20-30 cycles.
-
Collect samples at intervals to monitor particle size reduction using dynamic light scattering (DLS).
-
-
Characterization:
-
Measure the mean particle size, polydispersity index (PDI), and zeta potential of the final nanosuspension.
-
The final product should be a homogenous, milky-white suspension.
-
Protocol 2: Preparation of this compound Liposomes (Thin-Film Hydration Method)
This protocol outlines the preparation of liposomes encapsulating this compound.
-
Preparation of the Lipid Film:
-
Dissolve 100 mg of a suitable lipid mixture (e.g., soy phosphatidylcholine and cholesterol at a 4:1 molar ratio) and 10 mg of this compound in 10 mL of a chloroform/methanol mixture (2:1 v/v) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature (e.g., 40-50°C) to form a thin, uniform lipid film on the flask wall.
-
Keep the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration of the Lipid Film:
-
Hydrate the lipid film with 10 mL of a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature for 1 hour. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
-
Purification and Characterization:
-
Remove any unencapsulated this compound by centrifugation or dialysis.
-
Determine the particle size, PDI, zeta potential, and encapsulation efficiency of the final liposomal formulation.
-
Visualizations
Experimental Workflow
Caption: Workflow for selecting and preparing an this compound formulation.
Signaling Pathway
Caption: this compound's modulation of the PI3K-Akt-Mdm2 signaling pathway.
References
- 1. An Assessment of Pharmacokinetics and Antioxidant Activity of Free Silymarin Flavonolignans in Healthy Volunteers: A Dose Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silybin Cocrystals with Improved Solubility and Bioavailability [mdpi.com]
- 3. Novel Strategies Enhancing Bioavailability and Therapeutical Potential of Silibinin for Treatment of Liver Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Strategies for Enhancing the Bioavailability of Silymarin: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and pharmacological evaluation of silibinin liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Short Review on the Biological Activity of Cyclodextrin-Drug Inclusion Complexes Applicable in Veterinary Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. "Optimization of Dissolution Performance for Amorphous Solid Dispersion" by Chailu Que [docs.lib.purdue.edu]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. Therapeutic Applications of Solid Dispersions for Drugs and New Molecules: In Vitro and In Vivo Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Natural Product Description|this compound [sinophytochem.com]
- 15. hiyka.com [hiyka.com]
- 16. Advances and Challenges of Liposome Assisted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Liposomal Formulations: A Recent Update | MDPI [mdpi.com]
- 18. Issues Associated with Large-Scale Production of Liposomal Formulations - Lyophilization Articles & Reports [lyophilization.boomja.com]
- 19. researchgate.net [researchgate.net]
- 20. Cyclodextrins: Concept to applications, regulatory issues and challenges [nanomedicine-rj.com]
- 21. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Silybin, a Major Bioactive Component of Milk Thistle (Silybum marianum L. Gaernt.)—Chemistry, Bioavailability, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 24. jyoungpharm.org [jyoungpharm.org]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Strategies to prevent Isosilybin B degradation in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isosilybin B. The information provided is intended to help prevent its degradation in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color. What could be the cause?
A1: A color change in your this compound solution, often to a yellowish or brownish hue, typically indicates degradation. This is a common issue with phenolic compounds like this compound and can be caused by several factors, including:
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Oxidation: Exposure to atmospheric oxygen can lead to the formation of colored oxidation products. This process can be accelerated by the presence of metal ions, light, and higher pH.
-
pH Instability: this compound, like other flavonolignans, is more susceptible to degradation in neutral to alkaline conditions. Base-catalyzed oxidation is a known degradation pathway.
-
Photodegradation: Although this compound is reported to be relatively stable to UVA light, prolonged exposure to light, especially broad-spectrum light, can contribute to degradation.
-
Thermal Stress: High temperatures can accelerate the rate of all chemical degradation pathways.
Q2: What are the primary degradation products of this compound?
A2: The primary degradation pathway for this compound under oxidative and alkaline conditions is the formation of 2,3-dehydrothis compound. This occurs through the oxidation of the dihydroxy-phenyl group and subsequent rearrangement. Under forced degradation conditions, such as strong acid or base hydrolysis, further degradation products may be formed through the cleavage of the molecule's ether linkages.
Q3: How can I prevent the degradation of my this compound stock solution?
A3: To ensure the stability of your this compound stock solution, consider the following preventative measures:
-
Solvent Selection: Prepare stock solutions in a non-aqueous, slightly acidic solvent such as methanol or ethanol with the addition of a small amount of an antioxidant like ascorbic acid.
-
pH Control: If an aqueous solution is necessary, use a buffer with a slightly acidic pH (e.g., pH 4-6). Avoid neutral or alkaline buffers if possible.
-
Inert Atmosphere: Purge the vial containing the solution with an inert gas like nitrogen or argon before sealing to minimize exposure to oxygen.
-
Light Protection: Store the solution in an amber vial or wrap it in aluminum foil to protect it from light.
-
Low Temperature Storage: Store stock solutions at -20°C or -80°C for long-term stability. For short-term use, refrigeration at 2-8°C is recommended.
-
Use of Additives: Consider adding antioxidants or chelating agents to your solution.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Rapid loss of this compound concentration in solution | Oxidation | Prepare fresh solutions before use. Add an antioxidant such as Butylated Hydroxytoluene (BHT) or Ascorbic Acid to the solvent. Purge the solution with nitrogen or argon. |
| Alkaline pH | Adjust the pH of the solution to the acidic range (pH 4-6) using a suitable buffer (e.g., acetate or citrate buffer). | |
| Presence of metal ions | Add a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to the solution to sequester metal ions that can catalyze oxidation. | |
| Appearance of new peaks in HPLC chromatogram | Degradation | Identify the degradation products by comparing the chromatogram with a forced degradation sample. Optimize storage and handling conditions to minimize degradation. |
| Photodegradation | Protect the solution from light at all times by using amber vials and minimizing exposure during experiments. | |
| Inconsistent experimental results | Degradation of this compound between experiments | Prepare fresh this compound solutions for each experiment from a solid, well-stored sample. Re-evaluate the stability of the stock solution. |
Data on this compound Stability
Table 1: Factors Affecting this compound Stability in Solution
| Factor | Effect on Stability | General Recommendations |
| pH | Less stable at neutral to alkaline pH. More stable in acidic conditions. | Maintain pH between 4 and 6. |
| Temperature | Degradation rate increases with temperature. | Store solutions at low temperatures (-20°C or below for long-term). |
| Light | Can induce photodegradation, though relatively stable to UVA. | Protect from light using amber vials or foil. |
| Oxygen | Promotes oxidative degradation. | Prepare solutions under an inert atmosphere (N₂ or Ar). |
| Metal Ions | Catalyze oxidative degradation. | Use high-purity solvents and consider adding a chelating agent like EDTA. |
| Solvent | Stability is generally better in organic solvents like methanol and ethanol compared to aqueous solutions. | Use organic solvents for stock solutions. If aqueous solutions are needed, use a buffered system. |
Table 2: Thermal Degradation of Silymarin Components in Subcritical Water at pH 5.1
| Compound | **Degradation Rate Constant (k) at 160°C (min⁻¹) ** | Half-life (t½) at 160°C (min) |
| Silybin B | 0.0840 | 8.25 |
| Isosilybin (A+B) | Not specified | Not specified |
| Silychristin | Not specified | 6.2 |
| Silydianin | Not specified | Not specified |
Data extrapolated from studies on silymarin mixtures. This indicates that significant degradation occurs at high temperatures.[1][2][3]
Experimental Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study of this compound to identify potential degradation products and to develop a stability-indicating HPLC method.
1. Materials and Reagents:
-
This compound standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid or phosphoric acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a photodiode array (PDA) or UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
pH meter
-
Water bath or oven
-
Photostability chamber
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
3. Forced Degradation Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 2 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase to the working concentration.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 30 minutes.
-
Cool, neutralize with 0.1 M HCl, and dilute with mobile phase to the working concentration.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 2 hours.
-
Dilute with mobile phase to the working concentration.
-
-
Thermal Degradation:
-
Place the solid this compound powder in an oven at 80°C for 24 hours.
-
Dissolve the stressed powder in methanol and dilute to the working concentration.
-
-
Photodegradation:
-
Expose a solution of this compound (in a transparent vial) to a light source in a photostability chamber (e.g., option 1 of ICH Q1B guideline).
-
Simultaneously, keep a control sample wrapped in aluminum foil.
-
Analyze both samples after a suitable exposure time.
-
4. HPLC Analysis:
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).
-
Gradient Program (Example):
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 50% A, 50% B
-
15-20 min: Linear gradient to 5% A, 95% B
-
20-25 min: Hold at 5% A, 95% B
-
25-30 min: Return to initial conditions.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 288 nm (and PDA scan from 200-400 nm)
-
Injection Volume: 10 µL
5. Data Analysis:
-
Analyze the chromatograms of the stressed samples and compare them to the control (unstressed) sample.
-
Identify the retention times of the degradation products.
-
Calculate the percentage of degradation.
-
Assess the peak purity of the this compound peak in the presence of degradation products using the PDA detector to ensure the method is stability-indicating.
Visualizations
Caption: Simplified degradation pathway of this compound.
Caption: Experimental workflow for a forced degradation study.
References
Technical Support Center: Optimizing Isosilybin B Dosage for Xenograft Mouse Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isosilybin B in xenograft mouse models.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in a xenograft mouse model?
A1: Direct in vivo dosage data for this compound is limited. However, based on in vitro studies showing this compound has greater cytotoxicity to cancer cells than its isomer, silibinin, a starting dose can be extrapolated from established silibinin protocols.[1][2] Studies on silibinin in various xenograft models have used oral doses ranging from 100 mg/kg to 200 mg/kg and intraperitoneal (IP) doses around 100 mg/kg to 150 mg/kg.[3][4][5][6][7] Given the higher in vitro potency of this compound, a conservative starting dose of 50-100 mg/kg for oral administration or 25-50 mg/kg for IP injection, administered 5 days a week, is a reasonable starting point for a dose-escalation study.
Q2: What is the best route of administration for this compound in mice?
A2: The most common routes for administering silibinin, a similar compound, are oral gavage and intraperitoneal (IP) injection.[3][5][6][7]
-
Oral Gavage: This route is often preferred for its clinical relevance. However, the bioavailability of flavonolignans like this compound is generally poor, which may necessitate higher doses or advanced formulations.[8][9]
-
Intraperitoneal (IP) Injection: IP injection can increase bioavailability by bypassing first-pass metabolism in the liver. This may allow for lower effective doses but can also carry a higher risk of local toxicity or peritonitis if not performed correctly.
The choice of administration route should be guided by the specific experimental goals and the formulation of this compound.
Q3: How should I prepare this compound for in vivo administration?
A3: Due to its poor water solubility, this compound requires a suitable vehicle for in vivo delivery.[10] Common approaches for similar compounds include:
-
Suspension: this compound can be suspended in vehicles like 0.5% carboxymethylcellulose (CMC) or corn oil for oral gavage. It is crucial to ensure a uniform and stable suspension.
-
Solubilization: For IP injections, this compound may be dissolved in a small amount of a biocompatible solvent like dimethyl sulfoxide (DMSO) and then diluted with saline or phosphate-buffered saline (PBS). The final concentration of DMSO should be kept low (typically <5%) to avoid toxicity.
-
Advanced Formulations: To improve bioavailability, consider using nano-formulations, liposomes, or phytosome complexes.[9][11][12]
Always perform a small pilot study to assess the tolerability of the chosen vehicle and formulation in your mouse strain.
Q4: What are the expected outcomes of this compound treatment in a xenograft model?
A4: Based on in vitro data, this compound is expected to inhibit tumor growth.[1][2] This is primarily attributed to its ability to induce G1 phase cell cycle arrest in cancer cells.[1][13] Therefore, key outcomes to monitor include:
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Reduction in tumor volume and weight.
-
Decreased proliferation markers (e.g., Ki-67) in tumor tissue.
-
Increased expression of cell cycle inhibitors (e.g., p21, p27).
-
Induction of apoptosis (e.g., cleaved caspase-3).
Q5: What are the potential side effects of this compound in mice?
A5: While this compound has shown lower toxicity to non-tumor cells in vitro compared to silibinin, in vivo toxicity should be carefully monitored.[1] High doses of silibinin have been associated with asymptomatic liver toxicity in clinical trials.[8] Monitor the mice for:
-
Changes in body weight and food/water intake.
-
Signs of distress, such as lethargy, ruffled fur, or abnormal posture.
-
Gastrointestinal issues, particularly with high oral doses.
-
At the end of the study, consider collecting blood for liver enzyme analysis (ALT, AST) and performing histological examination of major organs.
Troubleshooting Guide
Issue 1: No significant anti-tumor effect is observed.
-
Question: My this compound treatment is not inhibiting tumor growth. What should I do?
-
Answer:
-
Verify Drug Activity: Ensure the purity and activity of your this compound compound.
-
Increase the Dose: If no toxicity is observed, consider a dose-escalation study. The initial dose may be too low to achieve a therapeutic concentration in the tumor tissue.
-
Optimize Formulation and Administration Route: Poor bioavailability might be the issue. If using oral administration, consider switching to IP injection or exploring formulations that enhance solubility and absorption.[9][10]
-
Check Tumor Model Sensitivity: Confirm that the cancer cell line used for the xenograft is sensitive to this compound in vitro.
-
Treatment Duration: The treatment period may be too short. Consider extending the duration of the experiment.
-
Issue 2: Signs of toxicity are observed in the treated mice.
-
Question: The mice treated with this compound are losing weight and appear lethargic. How should I proceed?
-
Answer:
-
Reduce the Dose: Immediately lower the dose of this compound. If severe toxicity is observed, pause the treatment.
-
Evaluate the Vehicle: The vehicle itself might be causing toxicity. Run a control group with the vehicle alone to assess its effects. High concentrations of solvents like DMSO can be toxic.
-
Refine the Administration Technique: Improper oral gavage or IP injection technique can cause stress and injury to the animals. Ensure that personnel are properly trained.
-
Change the Dosing Schedule: Instead of daily administration, consider a less frequent dosing schedule (e.g., every other day) to allow the animals to recover between treatments.
-
Issue 3: Difficulty in preparing a stable formulation of this compound.
-
Question: My this compound preparation is not stable and precipitates out of solution/suspension. What can I do?
-
Answer:
-
Improve Suspension: For suspensions, ensure vigorous mixing (e.g., vortexing) immediately before each administration. The use of a suitable suspending agent like 0.5% CMC is recommended.
-
Optimize Solubilization: For solutions, ensure the initial dissolution in a solvent like DMSO is complete before diluting with an aqueous buffer. Perform the dilution slowly while vortexing to prevent precipitation.
-
Consider Sonication: Sonication can help in creating a more uniform and stable suspension.
-
Explore Alternative Formulations: If stability remains an issue, consider more advanced formulation strategies such as encapsulation in liposomes or nanoparticles.[9][11][12]
-
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and Related Compounds
| Compound | Cell Line | IC50 (µg/mL) | Source |
| This compound | Hepa 1-6 (mouse hepatoma) | 70 ± 3 | [1] |
| HepG2 (human hepatoma) | 121 ± 15 | [1] | |
| AML12 (non-tumor mouse hepatocytes) | 108 ± 9 | [1] | |
| Silibinin | Hepa 1-6 (mouse hepatoma) | 78 ± 2 | [1] |
| HepG2 (human hepatoma) | 133 ± 9 | [1] | |
| AML12 (non-tumor mouse hepatocytes) | 65 ± 3 | [1] |
Table 2: Examples of Silibinin Dosages in Xenograft Mouse Models
| Cancer Type | Cell Line | Mouse Strain | Dosage | Administration Route | Duration | Outcome | Source |
| Breast Cancer | MDA-MB-468 | Balb/c-nude | 200 mg/kg | Oral | 45 days | 52.8% tumor volume reduction | [3] |
| Bladder Cancer | RT4 | Athymic nude | 100 & 200 mg/kg | Oral | 12 weeks | 51-58% tumor volume reduction | [5] |
| Hepatocellular Carcinoma | HuH7 | Nude | 80 & 160 mg/kg | Not specified | Not specified | 48-85% tumor volume reduction | [4] |
| Melanoma | SK-MEL-5 | Nude | 100 mg/kg | Intraperitoneal | 4 weeks | Significant tumor growth inhibition | [7] |
| Ehrlich Ascites Carcinoma | EAC cells | Balb/c | 150 mg/kg | Intraperitoneal | 15 days | Increased apoptosis | [6] |
Experimental Protocols
Protocol 1: Dose-Finding Study of this compound in a Xenograft Mouse Model
-
Animal Model:
-
Use an appropriate immunodeficient mouse strain (e.g., athymic nude or NSG mice).
-
Implant cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells in PBS or Matrigel) subcutaneously into the flank of each mouse.
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³) before starting treatment.
-
-
Group Allocation:
-
Randomly assign mice to different treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control (e.g., 0.5% CMC, oral gavage).
-
Group 2: Low-dose this compound (e.g., 25 mg/kg).
-
Group 3: Mid-dose this compound (e.g., 50 mg/kg).
-
Group 4: High-dose this compound (e.g., 100 mg/kg).
-
(Optional) Group 5: Positive control (a standard-of-care chemotherapy for the specific cancer type).
-
-
-
Drug Preparation and Administration:
-
Prepare this compound fresh daily or as per its stability data.
-
For oral gavage, suspend this compound in 0.5% CMC.
-
For IP injection, dissolve this compound in a minimal amount of DMSO and dilute with sterile saline.
-
Administer the treatment 5 days per week for 3-4 weeks.
-
-
Monitoring:
-
Measure tumor volume with calipers twice a week: Volume = (Length x Width²) / 2.
-
Record mouse body weight twice a week.
-
Monitor for any signs of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Process a portion of the tumor for histological analysis (H&E staining) and immunohistochemistry (e.g., Ki-67, cleaved caspase-3).
-
Snap-freeze another portion of the tumor for molecular analysis (e.g., Western blotting for cell cycle proteins).
-
(Optional) Collect blood for pharmacokinetic analysis or measurement of liver enzymes.
-
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound dosage in a xenograft mouse model.
Caption: Proposed signaling pathway for this compound-induced G1 cell cycle arrest.
Caption: Troubleshooting decision tree for lack of efficacy in this compound xenograft studies.
References
- 1. This compound: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer effect of silibinin on the xenograft model using MDA-MB-468 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjgnet.com [wjgnet.com]
- 5. Oral silibinin inhibits in vivo human bladder tumor xenograft growth involving down-regulation of survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of silibin administration for different time periods on mouse liver with Ehrlich ascites carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Silybin and the liver: From basic research to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation Strategies for Enhancing the Bioavailability of Silymarin: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. communities.springernature.com [communities.springernature.com]
Technical Support Center: Enhancing the Cellular Uptake of Isosilybin B in Vitro
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the cellular uptake of Isosilybin B in vitro. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is the cellular uptake of free this compound in vitro often low?
A1: The primary reason for the low cellular uptake of this compound is its poor water solubility.[1] Like other flavonolignans, this compound is a hydrophobic molecule, which limits its bioavailability in aqueous cell culture media and hinders its passage across the cell membrane.[1]
Q2: What are the most common strategies to enhance the cellular uptake of this compound?
A2: Nanotechnology-based delivery systems are the most effective strategies. These include encapsulation into polymeric nanoparticles (e.g., PLGA) and liposomes.[1][2] These carriers protect this compound from degradation, increase its solubility in culture media, and can facilitate its entry into cells.[2]
Q3: How can I determine the concentration of this compound inside the cells?
A3: The most accurate method is using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for quantifying intracellular drug concentrations.[3][4] High-performance liquid chromatography (HPLC) with UV detection is another common method, though it may be less sensitive than LC-MS/MS.[5]
Q4: Will the nanoformulations themselves affect cell viability?
A4: It is crucial to assess the cytotoxicity of the nanoformulations. Blank nanoparticles or liposomes (without this compound) should be tested to ensure that the carrier itself does not induce toxicity at the concentrations used in the experiments.[6] Standard cell viability assays like the MTT or MTS assay are suitable for this purpose.[6]
Q5: What is a typical encapsulation efficiency I can expect for this compound in nanoparticles or liposomes?
A5: The encapsulation efficiency for hydrophobic drugs like this compound can vary significantly depending on the formulation and preparation method. For PLGA nanoparticles, efficiencies of over 70% have been reported for similar hydrophobic compounds.[1] For liposomes, encapsulation efficiency can also be high, often exceeding 70%, but is highly dependent on the lipid composition and drug-to-lipid ratio.[7]
Troubleshooting Guides
Low Encapsulation Efficiency
| Problem | Possible Cause | Suggested Solution |
| Low encapsulation of this compound in PLGA nanoparticles. | Drug precipitation during the emulsification step. | Increase the viscosity of the aqueous phase by adding a higher concentration of a stabilizer like PVA. Optimize the sonication/homogenization energy and time. |
| Poor affinity of the drug for the polymer matrix. | Consider using a different polymer or a blend of polymers. Ensure the solvent used to dissolve the PLGA and this compound is appropriate and that both are fully dissolved before emulsification. | |
| Low encapsulation of this compound in liposomes. | This compound is not effectively partitioning into the lipid bilayer. | Optimize the lipid composition. The inclusion of cholesterol can modulate membrane fluidity. Vary the drug-to-lipid ratio; a lower ratio may improve encapsulation.[8][9] |
| The hydration temperature is not optimal. | Ensure the hydration step is performed above the phase transition temperature (Tc) of the lipids used to form the liposomes.[7][10] |
Nanoparticle Aggregation in Cell Culture Media
| Problem | Possible Cause | Suggested Solution |
| Nanoparticles aggregate and precipitate after addition to cell culture medium. | High ionic strength of the media neutralizes the surface charge of the nanoparticles, leading to aggregation. | Resuspend the nanoparticles in a small volume of serum-free medium before further dilution in complete medium. The proteins in the serum can help stabilize the nanoparticles. |
| The surface of the nanoparticles is not sufficiently stabilized. | Consider coating the nanoparticles with a hydrophilic polymer like polyethylene glycol (PEG) to create a steric barrier that prevents aggregation. |
Inconsistent Cellular Uptake Results
| Problem | Possible Cause | Suggested Solution |
| High variability in this compound uptake between replicate experiments. | Inconsistent nanoparticle size and surface charge between batches. | Characterize each new batch of nanoparticles for size, polydispersity index (PDI), and zeta potential to ensure consistency. |
| Cell density and health vary between experiments. | Maintain a consistent cell seeding density and ensure cells are in the exponential growth phase during the experiment. Perform a cell viability assay concurrently. | |
| Incomplete removal of extracellular nanoparticles before cell lysis. | Wash the cells thoroughly with cold PBS multiple times after incubation with nanoparticles and before cell lysis to remove any non-internalized particles. |
Quantitative Data Presentation
Table 1: Comparison of Cellular Uptake of Free vs. Nano-encapsulated Flavonoids (including Silybin, a close analogue of this compound) in Cancer Cell Lines.
| Formulation | Cell Line | Incubation Time (h) | Uptake Enhancement (Fold Increase vs. Free Drug) | Reference |
| Silybin Nanosuspension | Caco-2 | 4 | ~1.5 | [11] |
| Quercetin Nanoliposomes | HepG2 | 2 | ~2.0 | [2] |
| Doxorubicin-loaded PLGA Nanoparticles | MES-SA/Dx5 | 4 | ~7.0 | [12] |
| Silybin-Phosphatidylcholine Complex | SKBR3 | 48 | ~2.5-3.0 (based on IC50) | [13] |
Note: Data for this compound specifically is limited; the table presents data for the closely related silybin and other flavonoids to provide an expected range of uptake enhancement.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol is based on the single emulsion-solvent evaporation method.[10]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA)
-
Deionized water
-
Ice bath
-
Sonicator (probe type)
-
Magnetic stirrer
-
Rotary evaporator
-
Ultracentrifuge
Procedure:
-
Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of this compound in 2 mL of DCM.
-
Aqueous Phase Preparation: Prepare a 4% (w/v) PVA solution in deionized water.
-
Emulsification: Add the organic phase to 10 mL of the PVA solution. Immediately emulsify the mixture by sonication on an ice bath for 2 minutes at 60% amplitude.
-
Solvent Evaporation: Transfer the emulsion to a beaker and stir on a magnetic stirrer at room temperature for 4-6 hours to allow the DCM to evaporate.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 30 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water by repeated centrifugation and resuspension.
-
Storage: Resuspend the final nanoparticle pellet in a suitable buffer or deionized water and store at 4°C.
Protocol 2: Preparation of this compound-Loaded Liposomes
This protocol utilizes the thin-film hydration method.[7][10]
Materials:
-
This compound
-
Phosphatidylcholine (PC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Sonicator (bath or probe type)
Procedure:
-
Lipid Film Formation: Dissolve 100 mg of PC, 25 mg of cholesterol, and 10 mg of this compound in a mixture of chloroform and methanol (2:1, v/v) in a round-bottom flask.
-
Solvent Evaporation: Evaporate the organic solvents using a rotary evaporator under reduced pressure at 40°C to form a thin, uniform lipid film on the flask wall.
-
Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add 10 mL of PBS (pH 7.4) to the flask. Hydrate the lipid film by rotating the flask at a temperature above the lipid phase transition temperature for 1 hour.
-
Sonication: To reduce the size of the multilamellar vesicles, sonicate the liposome suspension using a bath sonicator for 30 minutes or a probe sonicator for 5-10 minutes on an ice bath.
-
Purification: To remove unencapsulated this compound, centrifuge the liposome suspension at 10,000 x g for 15 minutes and collect the supernatant containing the liposomes.
Protocol 3: In Vitro Cellular Uptake Assay
Materials:
-
Cells of interest (e.g., HepG2, MCF-7)
-
96-well cell culture plates
-
This compound (free or nanoformulated)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
LC-MS/MS or HPLC system
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of free this compound or this compound nanoformulations for a predetermined time (e.g., 2, 4, 6 hours).
-
Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular drug or nanoparticles.
-
Cell Lysis: Add 100 µL of lysis buffer to each well and incubate for 30 minutes on ice to lyse the cells.
-
Sample Collection: Collect the cell lysates and centrifuge at 14,000 x g for 10 minutes to pellet cell debris.
-
Quantification: Analyze the supernatant for this compound concentration using a validated LC-MS/MS or HPLC method.
-
Data Normalization: Determine the protein concentration in each lysate using a BCA or Bradford assay to normalize the intracellular this compound concentration to the total protein content.
Protocol 4: MTT Cell Viability Assay
This protocol is to assess the cytotoxicity of this compound formulations.[6]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound formulations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the this compound formulations for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the untreated control cells.
Visualizations
References
- 1. journal.waocp.org [journal.waocp.org]
- 2. Nanotechnology as a Key to Enhance the Benefits and Improve the Bioavailability of Flavonoids in the Food Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound and isosilybin A inhibit growth, induce G1 arrest and cause apoptosis in human prostate cancer LNCaP and 22Rv1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of In vitro Nanoparticles Uptake in Various Cell Lines and In vivo Pulmonary Cellular Transport in Intratracheally Dosed Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FORMULATION FORUM - PLGA – A Versatile Copolymer for Design & Development of Nanoparticles for Drug Delivery [drug-dev.com]
- 8. Silibinin inhibits cell invasion through inactivation of both PI3K-Akt and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PLGA Nanoparticles Formed by Single- or Double-emulsion with Vitamin E-TPGS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparing the Effect of Silybin and Silybin Advanced™ on Viability and HER2 Expression on the Human Breast Cancer SKBR3 Cell Line by no Serum Starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. static.igem.org [static.igem.org]
- 13. PLGA nanoparticle preparations by emulsification and nanoprecipitation techniques: effects of formulation parameters - PMC [pmc.ncbi.nlm.nih.gov]
Isosilybin B formulation strategies to improve oral absorption
Welcome to the technical support center for Isosilybin B formulation strategies. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments aimed at improving the oral absorption of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound inherently low?
This compound, a key flavonolignan in milk thistle extract, exhibits poor oral bioavailability due to a combination of physicochemical and physiological factors.[1][2] It is classified as a Biopharmaceutical Classification System (BCS) Class IV compound, characterized by:
-
Poor Aqueous Solubility: Like its parent compound silymarin, this compound has very low solubility in water (for silymarin, <50 μg/mL), which is the primary rate-limiting step for absorption from the gastrointestinal (GI) tract.[3][4]
-
Low Intestinal Permeability: The molecule's structure hinders its ability to efficiently pass through the intestinal epithelial cell layer.[3]
-
Extensive First-Pass Metabolism: After absorption, this compound is rapidly metabolized in the liver and intestinal wall, primarily through conjugation reactions to form glucuronides and sulfates. These conjugated metabolites are the primary forms found in plasma and are quickly eliminated, reducing the systemic exposure to the active, free form of the compound.
Q2: What are the primary formulation strategies to overcome the low bioavailability of this compound?
The main goal of formulation is to address the challenges of solubility, permeability, and metabolism. Several advanced strategies have proven effective:
-
Solid Dispersions: This technique involves dispersing this compound in an inert, hydrophilic carrier matrix at a solid state. This process can convert the crystalline drug into a more soluble amorphous form, improving its dissolution rate and wettability.[5][6]
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations, which include nanoemulsions, self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles (SLNs), incorporate the lipophilic drug into lipid vehicles.[3][7] LBDDS can enhance absorption by increasing solubility, improving permeability, and promoting lymphatic transport, which can partially bypass first-pass metabolism in the liver.[3][8]
-
Nanocrystals and Nanosuspensions: This approach reduces the particle size of the drug to the sub-micron range.[9][10] According to the Noyes-Whitney equation, reducing particle size dramatically increases the surface area, leading to a faster dissolution rate and improved absorption.[3][11]
-
Complexation:
-
Phospholipid Complexes (Phytosomes): Creating a complex between this compound and phospholipids (like phosphatidylcholine) forms a more lipid-soluble moiety that can better permeate the lipid-rich membranes of enterocytes.[2][3]
-
Cyclodextrin Complexes: Encapsulating the drug within cyclodextrin molecules can increase its aqueous solubility.[3]
-
-
Cocrystals: Forming a cocrystal with a suitable coformer (e.g., L-proline) can alter the physicochemical properties of this compound, significantly enhancing its solubility and dissolution rate.[12][13]
Troubleshooting Guides
Issue: My solid dispersion formulation shows minimal improvement in dissolution.
-
Possible Cause 1: Incomplete Amorphous Conversion. The crystalline form of this compound may still be present.
-
Troubleshooting Step: Characterize your solid dispersion using Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD). The absence of the drug's characteristic melting endotherm in DSC and the disappearance of diffraction peaks in XRPD confirm a successful conversion to an amorphous state.[5][14]
-
-
Possible Cause 2: Drug Recrystallization. The amorphous form is thermodynamically unstable and can revert to its crystalline state during storage, especially under high humidity or temperature.
-
Troubleshooting Step: Include a polymeric precipitation inhibitor (e.g., PVP, HPMC) in your formulation to maintain the supersaturated state in solution.[12] Re-evaluate the stability of your formulation over time with XRPD.
-
-
Possible Cause 3: Inappropriate Carrier or Drug-to-Carrier Ratio. The chosen carrier may not be optimal for this compound, or the ratio may result in drug-rich domains that do not dissolve easily.
Issue: My lipid-based formulation is physically unstable (e.g., cracking, phase separation).
-
Possible Cause 1: Incorrect Excipient Ratios. The ratios of oil, surfactant, and co-surfactant are critical for the spontaneous formation of a stable nanoemulsion upon dilution.
-
Troubleshooting Step: Systematically screen different excipients and construct a pseudo-ternary phase diagram. This will help identify the optimal concentration ranges that result in a stable and robust self-emulsifying region.
-
-
Possible Cause 2: High Drug Loading. Exceeding the solubility limit of this compound in the lipid phase can lead to drug precipitation upon storage or dilution.
-
Troubleshooting Step: Determine the saturation solubility of this compound in various oils and surfactants to select the components with the highest solubilizing capacity.[3] Formulate below the saturation point to ensure stability.
-
-
Possible Cause 3: Ostwald Ripening or Coalescence. Over time, nanoparticles can grow in size or merge, leading to instability.
-
Troubleshooting Step: Ensure your surfactant provides a sufficient stabilizing layer. Optimize the homogenization process (e.g., pressure, number of cycles) to achieve a narrow and uniform particle size distribution. Monitor particle size and zeta potential over time as indicators of stability.
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies to provide a benchmark for experimental outcomes.
Table 1: Comparison of In Vivo Pharmacokinetic Improvements for Silybin/Silymarin Formulations
| Formulation Type | Animal Model | Key Parameter | Fold Increase vs. Control | Reference |
| S-SEDDS | Rats | AUC | ~3.0x | [3] |
| Nanocrystal (HM40) | Rats | Bioavailability | 2.61x | [11] |
| Nanocrystal (HM40) | Humans | Bioavailability | 1.51x | [11] |
| Solid Dispersion | Pigs | AUC | ~2.2x | [16] |
| Solid Dispersion | Pigs | Cmax | ~2.9x | [16] |
| Cocrystal (L-proline) | Rats | Bioavailability | 16x | [12] |
| Phospholipid Complex | Rats | Cmax | >20x | [2] |
Control is typically the unformulated, raw drug powder or an aqueous suspension.
Table 2: Comparison of In Vitro Solubility Enhancements
| Formulation Type | Key Finding | Fold Increase vs. Control | Reference |
| Solid Dispersion (TPGS) | Silybin Solubility | 23x | [15] |
| Cocrystal (L-proline) | Apparent Solubility (pH 4.5) | 50.3x | [12] |
Key Experimental Protocols
Protocol 1: In Vitro Dissolution Testing
This protocol is designed to assess the release rate of this compound from a formulation under simulated GI conditions.
-
Apparatus: USP Dissolution Apparatus 1 (Baskets) or 2 (Paddles).
-
Media: Use physiologically relevant media. A common approach is a two-stage test:
-
Conditions: Maintain temperature at 37 ± 0.5°C and rotation speed at 100 rpm.[16]
-
Sampling: Withdraw aliquots of the dissolution medium at predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.
-
Analysis: Filter the samples and quantify the concentration of this compound using a validated HPLC method.
-
Data Reporting: Plot the cumulative percentage of drug released versus time.
Protocol 2: Caco-2 Cell Permeability Assay
This in vitro model predicts intestinal drug absorption and identifies potential involvement of efflux transporters.
-
Cell Culture: Seed Caco-2 cells onto permeable Transwell® inserts and culture for 21-25 days to allow for differentiation into a polarized monolayer resembling the intestinal epithelium.
-
Monolayer Integrity Test: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to confirm the integrity of the cell junctions.
-
Permeability Study (Apical to Basolateral):
-
Add the this compound formulation (dissolved in transport medium) to the apical (A) side of the monolayer.
-
Add fresh transport medium to the basolateral (B) side.
-
Incubate at 37°C. At specified time points, collect samples from the basolateral compartment and replace with fresh medium.
-
-
Efflux Study (Basolateral to Apical):
-
Add the drug to the basolateral (B) side and sample from the apical (A) side to determine the rate of active efflux.
-
-
Analysis: Quantify the drug concentration in the collected samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-to-A / Papp A-to-B). An efflux ratio greater than 2 suggests the drug is a substrate for efflux transporters like P-glycoprotein.[15]
Protocol 3: In Vivo Pharmacokinetic Study
This study evaluates the absorption, distribution, metabolism, and excretion (ADME) of this compound from a formulation in an animal model.
-
Animal Model: Use appropriate animal models such as Sprague-Dawley rats or beagle dogs. Acclimatize the animals and fast them overnight before the study, with free access to water.[11][14]
-
Group Allocation: Divide animals into a control group (receiving unformulated drug) and one or more test groups (receiving the new formulation).
-
Administration: Administer the formulation accurately via oral gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (~0.25 mL) from a cannulated vein (e.g., jugular vein) or via tail vein puncture at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
-
Plasma Processing: Immediately process the blood samples by centrifugation to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Extract this compound (and its major metabolites, if required) from the plasma samples. Quantify the concentrations using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (Area Under the Curve).
-
Bioavailability Calculation: Calculate the relative bioavailability of your formulation by comparing its dose-normalized AUC to that of the control group.
References
- 1. This compound: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Formulation Strategies for Enhancing the Bioavailability of Silymarin: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Formulation of silymarin binary and ternary solid dispersions: Characterization, simulation study and cell viability assessment against lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Lipid-Based Delivery Systems for Flavonoids and Flavonolignans: Liposomes, Nanoemulsions, and Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipid-based delivery systems for improving the bioavailability and lymphatic transport of a poorly water-soluble LTB4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent advances in the nanotechnology-based drug delivery of Silybin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Enhanced Bioavailability and Efficacy of Silymarin Solid Dispersion in Rats with Acetaminophen-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | In vitro Dissolution Testing and Pharmacokinetic Studies of Silymarin Solid Dispersion After Oral Administration to Healthy Pigs [frontiersin.org]
Minimizing off-target effects of Isosilybin B in cell-based assays
Welcome to the Technical Support Center for Isosilybin B. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers minimize and understand the off-target effects of this compound in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary intended molecular target of this compound?
This compound is a flavonolignan derived from milk thistle (Silybum marianum) with known anti-cancer properties[1][2]. While it affects multiple cellular pathways, a key molecular target is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[3][4] Its parent compound, silibinin, is a direct inhibitor of STAT3, and this compound is often studied for its role in modulating this pathway.[5] Constitutive activation of STAT3 is a hallmark of many cancers, making it a critical therapeutic target.[3]
Q2: What are the most common known off-target effects of this compound?
Depending on the experimental context, any effect not related to direct STAT3 inhibition could be considered off-target. This compound is known to influence several other pathways, particularly in cancer cell lines:
-
Androgen Receptor (AR) Degradation: It can induce the degradation of the AR in prostate cancer cells through a PI3K-Akt-Mdm2 mediated pathway.[6][7]
-
Cell Cycle Regulation: It causes G1 phase arrest by downregulating cyclins (D1, D3, A, E) and cyclin-dependent kinases (Cdk2, Cdk4).[8]
-
Apoptosis Induction: It can trigger programmed cell death through the activation of caspase-9 and caspase-3.[1]
-
Enzyme Inhibition: It has been shown to have inhibitory effects on enzymes like tyrosinase and CYP2C8.[6]
Q3: How can I select an appropriate concentration of this compound to maximize on-target effects?
The optimal concentration balances efficacy with specificity. In published studies, this compound has been used in a range of 10-90 µM.[1][8] To determine the ideal concentration for your experiment, it is critical to perform a dose-response curve. Start with a broad range and narrow down to the lowest concentration that produces a significant on-target effect (e.g., reduction in phosphorylated STAT3) with the least possible cytotoxicity or other global changes.
Q4: How can I experimentally confirm that my observed cellular phenotype is due to STAT3 inhibition and not an off-target effect?
Validating that a phenotype is linked to a specific molecular target is crucial. Several orthogonal methods can be used:
-
Genetic Rescue: If this compound causes a specific phenotype (e.g., reduced proliferation), try to reverse this effect by overexpressing a constitutively active mutant of STAT3. If the phenotype is rescued, it strongly suggests it was caused by STAT3 inhibition.
-
Genetic Phenocopy: Use RNA interference (siRNA) or CRISPR/Cas9 to specifically knock down or knock out STAT3. If silencing STAT3 reproduces the same phenotype observed with this compound treatment, it supports an on-target mechanism.
-
Use of Controls: Compare the effects of this compound with a structurally unrelated and well-characterized STAT3 inhibitor.[9] If both compounds induce the same specific phenotype, it is more likely to be an on-target effect.
Q5: What are the essential controls for any experiment involving this compound?
To ensure data integrity and proper interpretation, the following controls are essential:
-
Vehicle Control: Treat cells with the same concentration of the solvent used to dissolve this compound (e.g., DMSO).
-
Positive Control: Use a known STAT3 inhibitor to confirm that the expected downstream effects of pathway inhibition are observable in your cell model.
-
Cell Line Control: If investigating anti-cancer effects, include a non-tumorigenic cell line (e.g., PWR-1E for prostate studies) to assess the selectivity of this compound for cancer cells.[6][7]
-
Time-Course Experiment: Analyze the effects at multiple time points to distinguish early (potentially direct) from late (potentially secondary or cytotoxic) effects.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell-based assays.
| Problem Observed | Potential Cause | Recommended Solution & Rationale |
| High Cell Death at Effective Doses | The effective concentration for on-target activity is also triggering broad off-target cytotoxicity or apoptosis pathways.[1][8] | 1. Lower Concentration: Reduce the this compound dose and use a more sensitive assay for the on-target readout. 2. Reduce Treatment Duration: A shorter exposure time may be sufficient to inhibit the target without causing widespread cell death. 3. Confirm Target Engagement: Use an assay like CETSA (see protocol below) to confirm that the lower, non-toxic dose is still binding to STAT3. |
| Inconsistent Results Between Experiments | Variability in cell culture conditions (passage number, confluency) or reagent stability can lead to poor reproducibility.[10][11] | 1. Standardize Cell Culture: Use cells within a narrow passage number range (e.g., 5-15). Ensure consistent cell seeding density and confluency at the time of treatment. 2. Aliquot Reagents: Prepare single-use aliquots of this compound to avoid repeated freeze-thaw cycles. 3. Monitor Cell Health: Regularly check cell viability and morphology during routine culture to ensure experiments start with healthy cells. |
| Observed Effect Does Not Align with Known STAT3 Function | The phenotype may be driven by an off-target mechanism, or the chosen cell line may not rely on STAT3 signaling. | 1. Validate Cell Model: Confirm that your cell line has active STAT3 signaling (i.e., detectable phosphorylated STAT3) at baseline or upon stimulation. 2. Perform Target Validation: Use the orthogonal methods described in FAQ #4 (rescue, phenocopy) to definitively link the phenotype to STAT3. 3. Consider Off-Targets: Investigate other known pathways affected by this compound, such as the Androgen Receptor or cell cycle machinery, using specific molecular markers (e.g., Western blot for AR or Cyclin D1).[6][8] |
Visual Guides: Diagrams and Workflows
Signaling Pathways of this compound
The following diagram illustrates the primary on-target pathway (STAT3) and major known off-target pathways affected by this compound.
Caption: On-target vs. off-target pathways of this compound.
Experimental Workflow for Off-Target Validation
This workflow provides a logical progression of experiments to validate the on-target effects of this compound.
Caption: A stepwise workflow for validating on-target effects.
Troubleshooting Logic Flowchart
Use this decision tree to diagnose unexpected experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Apoptosis | Androgen Receptor | TargetMol [targetmol.com]
- 3. Silibinin and STAT3: A natural way of targeting transcription factors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting STAT3 with silibinin to improve cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Silibinin is a direct inhibitor of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | CAS:142796-22-3 | Manufacturer ChemFaces [chemfaces.com]
- 7. This compound causes androgen receptor degradation in human prostate carcinoma cells via PI3K-Akt-Mdm2-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Activation of the NF-κB pathway by the STAT3 inhibitor JSI-124 in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.kr]
- 11. youtube.com [youtube.com]
Isosilybin B stability in long-term storage conditions
Welcome to the technical support center for Isosilybin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage, stability, and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored under the following conditions:
-
Solid (Powder): Store at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, this compound powder is reported to be stable for up to 3 years.
-
In Solution: Prepare solutions fresh for immediate use whenever possible. For short-term storage, keep solutions at 2-8°C for no longer than 24 hours. For long-term storage, aliquot solutions into tightly sealed vials and store at -80°C. Solutions in organic solvents such as DMSO, ethanol, or methanol are generally stable for up to 1 year when stored at -80°C.
Q2: I've observed a change in the color of my this compound powder. What should I do?
A2: A slight change in the color of natural products can sometimes occur due to minor impurities or slight oxidation upon exposure to air and light. However, a significant color change may indicate degradation. It is recommended to perform a purity check using a validated analytical method, such as HPLC, before proceeding with your experiments. If significant degradation is confirmed, it is advisable to use a fresh batch of the compound.
Q3: My this compound solution appears cloudy. Is it still usable?
A3: Cloudiness in a solution can indicate several issues, including precipitation due to low solubility in the chosen solvent, degradation, or microbial contamination. This compound has low aqueous solubility. If you are preparing an aqueous solution, consider using a co-solvent or a different vehicle. If the solution was clear initially and has become cloudy over time, it may be due to degradation or precipitation. It is recommended to discard the cloudy solution and prepare a fresh one.
Q4: What are the known degradation products of this compound?
A4: Under forced degradation conditions, such as exposure to strong acids, bases, oxidation, or high temperatures, this compound can degrade. One of the primary degradation pathways for related flavonolignans like silybin is oxidation to 2,3-dehydro derivatives.[1] The exact degradation profile of this compound can vary depending on the stress conditions. It is crucial to use a stability-indicating analytical method to separate and identify any potential degradants in your samples.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | 1. Verify storage conditions (temperature, light, and moisture protection). 2. Prepare fresh solutions for each experiment. 3. Perform a purity check of the this compound stock using HPLC. |
| Low potency or loss of activity | Degradation of the active compound. | 1. Use a fresh batch of this compound. 2. Ensure that the solvent used is of high purity and free of contaminants that could accelerate degradation. 3. Minimize the number of freeze-thaw cycles for stock solutions. |
| Unexpected peaks in chromatogram | Presence of degradation products or impurities. | 1. Run a blank (solvent only) to rule out solvent-related peaks. 2. Perform a forced degradation study on a reference standard of this compound to identify potential degradation product peaks. 3. Use a mass spectrometer (LC-MS) for peak identification. |
Stability Data
The following tables summarize the expected stability of this compound under different storage conditions. These values are based on typical stability profiles for flavonolignans and should be confirmed by in-house stability studies.
Table 1: Long-Term Stability of this compound Powder
| Storage Condition | Duration | Expected Purity |
| -20°C, sealed, dark | 1 year | > 98% |
| -20°C, sealed, dark | 2 years | > 97% |
| -20°C, sealed, dark | 3 years | > 95% |
| 4°C, sealed, dark | 6 months | ~95% |
| Room Temperature (25°C), exposed to light | 1 month | Significant degradation expected |
Table 2: Stability of this compound in Solution (DMSO) at -80°C
| Duration | Expected Purity |
| 3 months | > 99% |
| 6 months | > 98% |
| 12 months | > 97% |
Experimental Protocols
Stability-Indicating HPLC Method
This method is designed to separate this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 288 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Forced Degradation Protocol
Forced degradation studies are essential to establish the stability-indicating nature of the analytical method and to understand the degradation pathways of this compound.
-
Acid Hydrolysis: Dissolve this compound in a minimal amount of methanol and dilute with 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Dissolve this compound in a minimal amount of methanol and dilute with 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 2 hours. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Dissolve this compound in methanol and dilute with 3% hydrogen peroxide to a final concentration of 1 mg/mL. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store this compound powder at 105°C for 48 hours. Dissolve in methanol for analysis.
-
Photolytic Degradation: Expose a solution of this compound (1 mg/mL in methanol) to UV light (254 nm) for 24 hours.
Analyze all stressed samples using the stability-indicating HPLC method. Compare the chromatograms with that of an unstressed this compound standard to identify degradation products.
Visualizations
Experimental Workflow for Stability Testing
References
Validation & Comparative
Isosilybin B vs. Silybin B: A Comparative Guide to Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer activities of two diastereoisomers derived from milk thistle extract: Isosilybin B and Silybin B. The information presented is collated from preclinical studies, offering a comprehensive overview of their differential effects on cancer cells, supported by experimental data and detailed protocols.
Executive Summary
This compound, a less abundant component of silymarin compared to Silybin B, has demonstrated superior or distinct anticancer properties in several cancer models, particularly in prostate and liver cancers.[1][2] Notably, this compound exhibits greater cytotoxicity towards certain cancer cell lines while showing less toxicity to non-tumor cells, suggesting a favorable selectivity profile.[1][3][4] Both compounds induce cell cycle arrest and apoptosis, key mechanisms in cancer therapy, though the potency and underlying molecular pathways can differ.
Comparative Anticancer Efficacy: Quantitative Data
The following tables summarize the quantitative data from comparative studies on the effects of this compound and Silybin B on cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | DU145 | Prostate Cancer | 20.5 | [4] |
| Silybin B | DU145 | Prostate Cancer | 55.6 (as part of Silibinin) | [4] |
Note: Silibinin is a 1:1 mixture of Silybin A and Silybin B.
Table 2: Effects on Cell Viability and Growth
| Compound | Cell Line | Cancer Type | Concentration | Effect | Reference |
| This compound | LNCaP | Prostate Cancer | 60-90 µM | Significant increase in cell death after 24-48h | [4] |
| 22Rv1 | Prostate Cancer | 30-90 µM | 7-16% dead cells after 24-48h | [4] | |
| Hepa 1-6 & HepG2 | Liver Cancer | 62.5 µg/mL | Stronger reduction in cell viability compared to Silymarin | [3] | |
| Silybin B | LNCaP & 22Rv1 | Prostate Cancer | 60-90 µM | Increased apoptosis after 48h | [5] |
Table 3: Induction of Cell Cycle Arrest and Apoptosis
| Compound | Cell Line | Effect | Mechanism | Reference |
| This compound | LNCaP & 22Rv1 | Strong G1 arrest & Apoptosis | ↓ Cyclins (D1, D3, E, A), ↓ CDKs (Cdk2, Cdk4), ↑ p21, p27, p53 | [4] |
| Hepa 1-6 & HepG2 | G1 phase arrest in tumor cells, no effect in non-tumor cells | Not specified | [1][3] | |
| Silybin B | LNCaP & 22Rv1 | G1 arrest & Apoptosis | ↑ Apoptosis in cancerous cells after 48h | [5] |
Signaling Pathways
This compound and Silybin B exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.
This compound-Mediated Androgen Receptor Degradation
In prostate cancer cells, this compound has been shown to induce the degradation of the Androgen Receptor (AR) through the PI3K-Akt-Mdm2 pathway. This is a significant mechanism as AR signaling is a critical driver of prostate cancer progression.
Caption: this compound induces AR degradation via the PI3K-Akt-Mdm2 pathway.
General Apoptotic Pathway
Both this compound and Silybin B induce apoptosis, which is often mediated by the activation of caspases and cleavage of Poly (ADP-ribose) polymerase (PARP).
Caption: Induction of apoptosis through caspase activation.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Seed cells (e.g., HepG2, LNCaP) in a 96-well plate at a density of 1.5 x 10^4 cells/well and incubate for 24 hours.[3]
-
Replace the medium with fresh medium containing various concentrations of this compound or Silybin B (or DMSO as a control).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Remove the medium and add MTT solution (0.5 mg/mL in serum-free medium) to each well.
-
Incubate for 3-4 hours at 37°C.[3]
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle.
Protocol:
-
Seed cells in 6-well plates and treat with this compound, Silybin B, or a vehicle control for the desired duration.
-
Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge.[3]
-
Fix the cells in ice-cold 70% ethanol and store at 4°C overnight.[6]
-
Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[3][6]
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Treat cells with the compounds as described for the cell cycle analysis.
-
Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Resuspend the cells in 1X binding buffer.[5]
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.[5]
-
Incubate at room temperature in the dark for 15 minutes.[5]
-
Analyze the cells by flow cytometry.
Western Blotting
This technique is used to detect specific proteins in a sample.
Protocol:
-
After treatment, lyse the cells in a suitable lysis buffer to extract total proteins.
-
Determine the protein concentration using a protein assay (e.g., BCA assay).
-
Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[7]
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk) to prevent non-specific antibody binding.[7]
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., cleaved PARP, Caspase-3, Cyclin D1).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[7]
-
Use a loading control (e.g., β-actin or α-tubulin) to ensure equal protein loading.
Conclusion
The available preclinical data suggests that this compound holds significant promise as an anticancer agent, in some cases demonstrating superior efficacy and selectivity compared to its more abundant stereoisomer, Silybin B. Its ability to induce G1 cell cycle arrest and apoptosis, particularly in prostate and liver cancer cell lines, warrants further investigation. The distinct mechanisms of action, such as the induction of AR degradation by this compound, highlight the importance of studying individual flavonolignan isomers for targeted cancer therapy development. Further in-vivo studies are necessary to validate these in-vitro findings and to fully elucidate the therapeutic potential of this compound.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Silybin Showed Higher Cytotoxic, Antiproliferative, and Anti-Inflammatory Activities in the CaCo Cancer Cell Line while Retaining Viability and Proliferation in Normal Intestinal IPEC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Silibinin Causes Apoptosis and Cell Cycle Arrest in Some Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Cancer Efficacy of Silybin Derivatives - A Structure-Activity Relationship | PLOS One [journals.plos.org]
Isosilybin B and Silymarin: A Comparative Analysis of Hepatoprotective Efficacy
For Immediate Release
In the landscape of hepatoprotective agents, Silymarin, a complex extract from milk thistle (Silybum marianum), has long been a cornerstone of interest for researchers and clinicians. However, emerging evidence is shining a spotlight on its individual components, particularly Isosilybin B, suggesting it may possess distinct and potent hepatoprotective properties. This guide provides a comprehensive comparison of the hepatoprotective effects of this compound and Silymarin, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound, a minor component of Silymarin, demonstrates significant potential as a hepatoprotective agent, in some instances exhibiting superior or more targeted effects compared to the broader Silymarin extract. While Silymarin possesses robust antioxidant activity, this compound shows a more pronounced anti-fibrotic effect in in-vitro models, effectively reducing key markers of liver fibrosis.[1] Notably, this compound also exhibits a desirable differential cytotoxicity, being more potent against liver cancer cells while showing less toxicity to healthy hepatocytes compared to other Silymarin components.[1][2] This suggests a promising therapeutic window for this compound in liver diseases.
Quantitative Data Comparison
The following tables summarize the key quantitative findings from comparative studies on this compound and Silymarin.
Table 1: Comparative Antioxidant Activity
| Compound | Assay | IC50 (µg/mL) | Source |
| Silymarin | DPPH | 40 | [1] |
| This compound | DPPH | 500 | [1] |
Table 2: In Vitro Efficacy in a TGF-β1-Induced Liver Fibrosis Model
| Parameter | Treatment | Outcome | Source |
| Alanine Aminotransferase (ALT) Levels | This compound (31.3 µg/mL) | More effective reduction than Silymarin | [1] |
| Fibronectin (Fn1) mRNA Expression | This compound | Comparable reduction to Silymarin | [1] |
| Smooth Muscle Actin (Acta2) mRNA Expression | This compound | Stronger reduction than Silymarin | [1] |
| Collagen I (Col1a1) mRNA Expression | This compound | Strongest reduction compared to Silymarin | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the comparison of this compound and Silymarin.
In Vitro TGF-β1-Induced Fibrosis Model in AML12 Hepatocytes
This model is utilized to assess the anti-fibrotic potential of compounds.
-
Cell Culture: Mouse hepatocyte cell line AML12 is cultured in a standard medium (e.g., DMEM/F12) supplemented with fetal bovine serum, insulin-transferrin-selenium, and dexamethasone.
-
Induction of Fibrosis: To induce a fibrotic response, the cultured AML12 cells are treated with recombinant human transforming growth factor-beta 1 (TGF-β1) at a concentration of 10 ng/mL.
-
Treatment: Concurrently with TGF-β1 induction, cells are treated with varying concentrations of this compound, Silymarin, or a vehicle control.
-
Incubation: The cells are incubated for a period of 24 to 48 hours.
-
Analysis:
-
Gene Expression: RNA is extracted from the cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA expression levels of pro-fibrotic genes such as Fibronectin (Fn1), Alpha-smooth muscle actin (Acta2), and Collagen type I alpha 1 (Col1a1).
-
Enzyme Level Measurement: The cell culture supernatant is collected to measure the activity of liver enzymes like Alanine Aminotransferase (ALT) using commercially available assay kits.
-
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay is employed to determine the free radical scavenging capacity of the compounds.
-
Preparation of Reagents: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. Stock solutions of this compound and Silymarin are also prepared in a suitable solvent.
-
Assay Procedure: Different concentrations of the test compounds are mixed with the DPPH solution in a 96-well plate.
-
Incubation: The mixture is incubated in the dark at room temperature for approximately 30 minutes.
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated. The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.
Signaling Pathways and Mechanisms of Action
The hepatoprotective effects of this compound and Silymarin are mediated through the modulation of several key signaling pathways.
Silymarin and its components, including silybin, have been shown to exert anti-inflammatory effects by interfering with the NF-κB signaling pathway.[3] They can inhibit the phosphorylation and degradation of IκBα, which in turn prevents the nuclear translocation of the NF-κB p65 subunit. This leads to a downstream reduction in the expression of pro-inflammatory cytokines.
Furthermore, in the context of liver fibrosis, both this compound and Silymarin have been demonstrated to counteract the effects of TGF-β1. The TGF-β/Smad pathway is a critical driver of fibrosis. The ability of this compound to more potently reduce the expression of key fibrotic genes suggests a strong modulatory effect on this pathway.
Conclusion
While Silymarin remains a significant multi-component agent for liver health, the focused investigation of its constituents, such as this compound, is unveiling compounds with potentially superior and more targeted therapeutic benefits. The enhanced anti-fibrotic activity and favorable cytotoxicity profile of this compound underscore its promise for further research and development in the treatment of liver diseases, including fibrosis and hepatocellular carcinoma. Future studies should aim to elucidate the in-vivo comparative efficacy and the precise molecular mechanisms distinguishing the hepatoprotective effects of this compound from the broader Silymarin complex.
References
- 1. Comparative study of the hepatoprotective effect of silymarin and silybin on isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silybin and the liver: From basic research to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Isosilybin A and Isosilybin B in Prostate Cancer Cells
For Immediate Release
A comprehensive analysis of preclinical data reveals distinct efficacy profiles for Isosilybin A and Isosilybin B, two diastereomers of the natural compound silibinin, in the context of prostate cancer. This guide synthesizes findings from multiple studies, offering a direct comparison of their anti-cancer properties in various prostate cancer cell lines and providing detailed experimental methodologies for key assays.
Executive Summary
Both Isosilybin A and this compound, components of silymarin from milk thistle, demonstrate significant anti-proliferative and pro-apoptotic effects in human prostate cancer cells.[1][2] However, studies consistently indicate that this compound is a more potent inhibitor of cell growth across multiple prostate cancer cell lines, including androgen-dependent (LNCaP) and androgen-independent (DU145, PC3) models.[3][4][5][6] Both isomers induce G1 cell cycle arrest and apoptosis, but their efficacy and impact on specific molecular regulators can differ.[1][2][7]
Comparative Efficacy Data
The following tables summarize the quantitative data on the effects of Isosilybin A and this compound on prostate cancer cell viability, apoptosis, and cell cycle.
Table 1: Inhibition of Cell Growth
| Cell Line | Compound | Concentration (µM) | Inhibition (%) | Reference |
| DU145 | Isosilybin A | 45 | 27 | [8] |
| This compound | 45 | 34 | [8] | |
| Isosilybin A | 90 | 47 | [8] | |
| This compound | 90 | 50 | [8] | |
| LNCaP | This compound | 10-90 (48h) | 11-46 | [1] |
In DU145 cells, this compound shows consistently higher inhibition of colony formation compared to Isosilybin A at the same concentrations.[8]
Table 2: Induction of Apoptosis
| Cell Line | Compound | Concentration (µM) | Treatment Time (h) | Apoptotic Population Increase (fold) | Reference |
| LNCaP | Isosilybin A | 60 | 48 | ~2-3 | [1] |
| Isosilybin A | 90 | 48 | ~2-3 | [1] | |
| 22Rv1 | This compound | 60 | 48 | 3-4 | [1] |
| This compound | 90 | 48 | 3-4 | [1] | |
| Isosilybin A | 60 | 48 | 4-5 | [1] | |
| Isosilybin A | 90 | 48 | 4-5 | [1] | |
| LAPC4 | Isosilybin A | 90 | 24 | 3 | [9] |
| Isosilybin A | 180 | 24 | 5.2 | [9] | |
| Isosilybin A | 90 | 48 | 4.1 | [9] | |
| Isosilybin A | 180 | 48 | 5.6 | [9] |
In 22Rv1 cells, Isosilybin A appears to be a more potent inducer of apoptosis than this compound at the same concentrations.[1] Isosilybin A also significantly induces apoptosis in LAPC4 and LNCaP cells.[9]
Molecular Mechanisms of Action
Both isomers exert their effects through the modulation of key signaling pathways involved in cell cycle progression and apoptosis.
Cell Cycle Regulation
Isosilybin A and B induce a strong G1 phase arrest in LNCaP and 22Rv1 cells.[1][2] This is achieved by:
-
Downregulation of cyclins and cyclin-dependent kinases (CDKs): Both isomers decrease the levels of cyclins D1, D3, E, and A, and CDKs 2 and 4.[1]
-
Upregulation of CDK inhibitors (CDKIs): Both compounds increase the protein levels of p21/Cip1 and p27/Kip1, with one exception where this compound decreased p21 in 22Rv1 cells.[1]
Interestingly, in 22Rv1 cells, this compound was more effective at down-regulating cyclins and CDKs, while Isosilybin A was more effective at inducing the CDKIs p21 and p27.[1][7]
Induction of Apoptosis
The apoptotic effects of Isosilybin A and B are mediated by the activation of both intrinsic and extrinsic pathways.[2][9] Key molecular events include:
-
Caspase Activation: Both isomers lead to the cleavage and activation of caspase-9 and caspase-3.[1][2]
-
PARP Cleavage: Increased levels of cleaved poly (ADP-ribose) polymerase (cPARP), a hallmark of apoptosis, are observed following treatment.[1][2]
-
Survivin Downregulation: Both compounds decrease the levels of the anti-apoptotic protein survivin.[1][2]
-
Death Receptor Upregulation: Isosilybin A has been shown to increase the level of death receptor 5 (DR5), activating the extrinsic apoptotic pathway.[9][10]
Targeting the Androgen Receptor
A critical mechanism, particularly for this compound, is the targeting of the androgen receptor (AR). This compound treatment decreases AR and prostate-specific antigen (PSA) levels in LNCaP, 22Rv1, and LAPC4 cells.[11] This is achieved through a PI3K-Akt-Mdm2-mediated pathway that leads to AR ubiquitination and degradation.[11] Isosilybin A also decreases AR and PSA levels.[9][12]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by Isosilybin A and B and a general workflow for their comparative analysis.
Caption: Signaling pathways affected by Isosilybin A and B in prostate cancer cells.
Caption: General experimental workflow for comparing Isosilybin A and B.
Detailed Experimental Protocols
Cell Culture and Treatment
Human prostate carcinoma cell lines (LNCaP, 22Rv1, DU145, PC3, LAPC4) are cultured in appropriate media (e.g., RPMI 1640) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are plated at a specified density and allowed to attach overnight. Subsequently, the medium is replaced with fresh medium containing various concentrations of Isosilybin A, this compound, or DMSO as a vehicle control, for the indicated time periods (e.g., 24, 48, or 72 hours).
Cell Viability/Growth Assay (Trypan Blue Exclusion)
-
After treatment, both floating and attached cells are collected and washed with PBS.
-
Cells are resuspended in a known volume of PBS.
-
An aliquot of the cell suspension is mixed with an equal volume of 0.4% trypan blue stain.
-
Viable (unstained) and non-viable (blue) cells are counted using a hemocytometer.
-
The percentage of growth inhibition is calculated relative to the DMSO-treated control group.
Apoptosis Analysis
Apoptosis is quantified by assessing the cleavage of PARP and caspases via Western blot.
-
Protein Extraction: Following treatment, cells are lysed in a buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 50 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for cleaved PARP, cleaved caspase-3, and cleaved caspase-9. A primary antibody against β-actin is used as a loading control.
-
Detection: After incubation with a corresponding secondary antibody, the protein bands are visualized using an enhanced chemiluminescence detection system.
Cell Cycle Analysis
-
Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Fixed cells are washed with PBS and then incubated with a solution containing RNase A and the fluorescent DNA stain propidium iodide.
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined using appropriate software.
Conclusion
Both Isosilybin A and this compound are promising anti-cancer agents for prostate cancer. This compound generally exhibits greater potency in inhibiting cell proliferation.[3][4][6] The choice of isomer for further therapeutic development may depend on the specific molecular characteristics of the prostate cancer subtype being targeted. These findings underscore the importance of evaluating pure flavonolignans, as their individual activities may be more potent than the mixtures from which they are derived.[3]
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound and isosilybin A inhibit growth, induce G1 arrest and cause apoptosis in human prostate cancer LNCaP and 22Rv1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Milk thistle and prostate cancer: differential effects of pure flavonolignans from Silybum marianum on antiproliferative end points in human prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 7. academic.oup.com [academic.oup.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Isosilybin A Induces Apoptosis in Human Prostate Cancer Cells via Targeting Akt, NF-κB and Androgen Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. This compound causes androgen receptor degradation in human prostate carcinoma cells via PI3K-Akt-Mdm2-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isosilybin A induces apoptosis in human prostate cancer cells via targeting Akt, NF-κB, and androgen receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Isosilybin B: A Comparative Analysis of its Anticancer Efficacy Across Diverse Malignancies
For Immediate Release
A comprehensive review of existing preclinical data reveals Isosilybin B, a natural flavonolignan derived from milk thistle, as a promising agent in the fight against various cancers. This comparative guide synthesizes findings from multiple studies, offering researchers, scientists, and drug development professionals a detailed overview of this compound's efficacy, mechanisms of action, and the experimental frameworks used to evaluate its potential. The data presented herein highlights the compound's cytotoxic and cytostatic effects, particularly in liver and prostate cancer, with emerging evidence in other malignancies.
Quantitative Assessment of Anticancer Activity
This compound has demonstrated significant growth-inhibitory effects across a panel of cancer cell lines. The following table summarizes the key quantitative data from various studies, providing a direct comparison of its potency in different cancer types.
| Cancer Type | Cell Line | Parameter | Value | Reference |
| Liver Cancer | Hepa1-6 (murine) | IC50 | 70 ± 3 µg/mL | [1] |
| HepG2 (human) | IC50 | 121 ± 15 µg/mL | [1] | |
| Prostate Cancer | LNCaP (human) | Growth Inhibition | 18-35% (24h), 11-46% (48h) at 10-90 µM | [2] |
| 22Rv1 (human) | Apoptosis Induction | 3- to 4-fold increase at 60-90 µM (48h) | [2] | |
| Colon Cancer | HCT-116 (human) | Cytotoxicity | Most potent among milk thistle compounds | [3] |
Mechanisms of Action: A Multi-pronged Attack on Cancer Cells
This compound exerts its anticancer effects through a variety of mechanisms, primarily by inducing cell cycle arrest and apoptosis. In both liver and prostate cancer cells, this compound has been shown to cause a G1 phase arrest in the cell cycle.[1][2] This is achieved by modulating the expression and activity of key cell cycle regulatory proteins.
Furthermore, this compound is a potent inducer of apoptosis, or programmed cell death. In prostate cancer cells, this is mediated through the activation of caspase-9 and caspase-3, leading to the cleavage of poly (ADP-ribose) polymerase (PARP).[2] A key signaling pathway implicated in the pro-apoptotic activity of this compound in prostate cancer involves the PI3K-Akt-Mdm2 axis, which leads to the degradation of the androgen receptor (AR), a critical driver of prostate cancer progression.[4]
Detailed Experimental Protocols
To aid in the replication and further investigation of this compound's anticancer properties, detailed methodologies for key experiments are provided below.
Cell Viability and Cytotoxicity Assays
-
MTT Assay (for Liver Cancer Cells): Hepa1-6 and HepG2 cells were seeded in 96-well plates and treated with varying concentrations of this compound for 24 hours. Subsequently, MTT reagent was added, and the resulting formazan crystals were dissolved in DMSO. The absorbance was measured at a specific wavelength to determine cell viability and calculate the IC50 value.[1]
-
Trypan Blue Exclusion Assay (for Prostate Cancer Cells): LNCaP and 22Rv1 cells were treated with this compound for 24 and 48 hours. Both adherent and non-adherent cells were collected, stained with trypan blue, and the number of viable (unstained) and non-viable (blue) cells was counted using a hemocytometer to determine the percentage of growth inhibition.[2]
Cell Cycle Analysis
-
Propidium Iodide Staining and Flow Cytometry (for Liver Cancer Cells): Hepa1-6 and HepG2 cells were treated with a non-toxic concentration of this compound (31.3 µg/mL) for 24 hours. The cells were then harvested, fixed, and stained with propidium iodide, a fluorescent dye that binds to DNA. The DNA content of the cells was then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[1]
Apoptosis Assays
-
Hoechst Staining (for Prostate Cancer Cells): LNCaP and 22Rv1 cells were treated with this compound for 48 hours. The cells were then stained with Hoechst 33342, a fluorescent dye that stains the condensed chromatin in the nuclei of apoptotic cells more brightly than the chromatin in normal cells. The percentage of apoptotic cells was determined by fluorescence microscopy.[5]
-
Western Blot Analysis for Apoptosis Markers (for Prostate Cancer Cells): Following treatment with this compound, LNCaP and 22Rv1 cell lysates were prepared. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for cleaved PARP, cleaved caspase-9, and cleaved caspase-3. Subsequent incubation with a secondary antibody and a chemiluminescent substrate allowed for the visualization of the protein bands, indicating the activation of the apoptotic cascade.[6]
Visualizing the Molecular Pathways and Experimental Processes
To further elucidate the mechanisms and experimental designs discussed, the following diagrams have been generated using the DOT language.
Caption: Signaling pathways affected by this compound in cancer cells.
Caption: General experimental workflow for assessing this compound efficacy.
Caption: Logical relationship of this compound's anticancer effects.
References
- 1. Silibinin Inhibits Human Non-small Cell Lung Cancer Cell Growth through Cell Cycle Arrest by Modulating Expression and Function of Key Cell Cycle Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Silymarin in Cancer Treatment: Facts, Hypotheses, and Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Silybin has therapeutic efficacy against non-small cell lung cancer through targeting of Skp2 – ScienceOpen [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
Unraveling the Differential Genomic Impact of Isosilybin Isomers: A Comparative Analysis
A detailed comparison of the gene expression profiles induced by Isosilybin A and Isosilybin B reveals distinct and overlapping molecular mechanisms, offering valuable insights for researchers in drug discovery and development. While both isomers, derived from the milk thistle plant, exhibit significant anti-cancer properties, their effects on gene expression present subtle yet crucial differences that could dictate their therapeutic applications.
This guide provides a comparative analysis of the gene expression profiles modulated by Isosilybin A and this compound, based on available experimental data. We delve into the specific genes and signaling pathways affected by each isomer, presenting the information in a clear, structured format to aid in research and development decisions.
Comparative Overview of Gene Expression Changes
While comprehensive, head-to-head transcriptome-wide studies for Isosilybin A and this compound are not extensively available in the public domain, existing research provides a solid foundation for comparing their effects on key genes involved in critical cellular processes. The following table summarizes the observed changes in gene and protein expression induced by each isomer in various cancer cell lines.
| Target Gene/Protein | Isosilybin A Effect | This compound Effect | Cellular Process | Cell Line(s) |
| Cell Cycle Regulators | ||||
| Cyclin D1 | ↓ | ↓↓ | G1 Arrest | LNCaP, 22Rv1 |
| Cyclin D3 | ↓ | ↓↓ | G1 Arrest | LNCaP, 22Rv1 |
| Cyclin E | ↓ | ↓ | G1 Arrest | LNCaP, 22Rv1 |
| Cyclin A | ↓ | ↓ | G1/S Transition | LNCaP, 22Rv1 |
| Cdk2 | ↓ | ↓ | G1/S Transition | LNCaP, 22Rv1 |
| Cdk4 | ↓ | ↓ | G1 Progression | LNCaP, 22Rv1 |
| Cdc25A | ↓ | ↓ | G1/S Transition | LNCaP, 22Rv1 |
| p21/Cip1 | ↑ | ↓ (22Rv1), ↑ (LNCaP) | G1 Arrest | LNCaP, 22Rv1 |
| p27/Kip1 | ↑ | ↑ | G1 Arrest | LNCaP, 22Rv1 |
| p53 | ↑ | ↑ | Apoptosis, Cell Cycle Arrest | LNCaP, 22Rv1 |
| Apoptosis Regulators | ||||
| Cleaved PARP | ↑ | ↑ | Apoptosis | LNCaP, 22Rv1 |
| Cleaved Caspase-3 | ↑ | ↑ | Apoptosis | LNCaP, 22Rv1 |
| Cleaved Caspase-9 | ↑ | ↑ | Apoptosis | LNCaP, 22Rv1 |
| Survivin | ↓ | ↓ | Apoptosis | LNCaP, 22Rv1 |
| Pro-fibrotic Genes | ||||
| Fibronectin (Fn1) | Not Reported | ↓ | Fibrosis | AML12 |
| α-SMA (Acta2) | Not Reported | ↓ | Fibrosis | AML12 |
| Collagen I (Col1a1) | Not Reported | ↓ | Fibrosis | AML12 |
| Other Key Genes | ||||
| PPARγ | Agonist | Not Reported | Lipid Metabolism, Inflammation | - |
| AMACR | Not Reported | ↓ | Prostate Cancer Progression | DU145 |
Note: The number of arrows (↑/↓) indicates the relative magnitude of the effect where discernible from the source literature. This table is a synthesis of data from multiple studies and direct quantitative comparison should be approached with caution due to variations in experimental conditions.
Key Signaling Pathways Modulated by Isosilybin Isomers
The differential gene expression patterns induced by Isosilybin A and this compound point towards their influence on critical signaling pathways implicated in cancer progression.
Cell Cycle Regulation and Apoptosis
Both Isosilybin A and this compound have been shown to induce a strong G1 phase arrest in prostate cancer cells.[1] This is achieved through the downregulation of key cyclins (D1, D3, E, and A) and cyclin-dependent kinases (Cdk2, Cdk4), as well as the upregulation of Cdk inhibitors (p21/Cip1 and p27/Kip1).[1] Notably, this compound appears to be a more potent downregulator of Cyclin D1 and D3 in LNCaP cells.[1] Both isomers also induce apoptosis, as evidenced by the increased cleavage of PARP and caspases-9 and -3, and a decrease in the anti-apoptotic protein survivin.[1]
Anti-fibrotic Pathway
A recent study highlighted the anti-fibrotic potential of this compound in a model of liver fibrosis.[2] Treatment with this compound led to a significant reduction in the mRNA expression of pro-fibrotic genes such as Fibronectin (Fn1), Alpha-smooth muscle actin (Acta2), and Collagen type I alpha 1 (Col1a1) in TGF-β1-stimulated liver cells.[2] This suggests that this compound may interfere with the signaling cascade initiated by TGF-β1, a key driver of fibrosis.
Experimental Protocols
The findings presented in this guide are based on standard molecular and cellular biology techniques. Below are generalized experimental protocols representative of the methodologies used in the cited research.
Cell Culture and Treatment
Human prostate cancer cell lines (LNCaP, 22Rv1) and a non-neoplastic human prostate epithelial cell line (PWR-1E) were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[1] Mouse liver hepatoma (Hepa 1-6), human liver hepatoma (HepG2), and non-tumor mouse hepatocyte (AML12) cell lines were also utilized.[2] Cells were maintained in a humidified incubator at 37°C with 5% CO2. For treatment, cells were plated and allowed to attach overnight before being treated with various concentrations of Isosilybin A or this compound for specified durations (e.g., 24 or 48 hours).
Gene Expression Analysis (RT-qPCR)
Total RNA was isolated from treated and control cells using TRI-reagent.[2] The RNA was then reverse transcribed into cDNA using a first-strand cDNA synthesis kit.[2] Semi-quantitative real-time PCR (RT-qPCR) was performed using SYBR Green master mix to quantify the relative mRNA expression levels of target genes.[2] Gene expression was normalized to a housekeeping gene (e.g., GAPDH) and the fold change was calculated using the ΔΔCt method.
Western Blot Analysis
For protein expression analysis, cells were lysed in RIPA buffer, and protein concentrations were determined using a BCA protein assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against the proteins of interest (e.g., Cyclin D1, Cdk4, p27, cleaved PARP). After washing, membranes were incubated with HRP-conjugated secondary antibodies, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Logical Framework for Comparative Analysis
The comparative analysis of Isosilybin A and this compound's effects on gene expression follows a structured approach to delineate their distinct and shared biological activities.
Conclusion
The available data, while not providing a complete transcriptome-wide picture, clearly indicates that Isosilybin A and this compound modulate gene expression in both overlapping and distinct ways. Both isomers are effective inducers of cell cycle arrest and apoptosis in cancer cells, with this compound showing potentially greater potency in downregulating key cyclins. Furthermore, this compound exhibits promising anti-fibrotic activity by downregulating pro-fibrotic gene expression. The agonistic activity of Isosilybin A on PPARγ suggests a unique role in metabolic regulation that warrants further investigation.[3]
For researchers and drug development professionals, these findings underscore the importance of studying individual isomers rather than the crude silymarin extract. The nuanced differences in their gene expression profiles could be harnessed to develop more targeted and effective therapies for a range of diseases, from cancer to liver fibrosis. Future research employing high-throughput sequencing technologies will be invaluable in providing a more comprehensive comparative analysis of the genomic effects of these promising natural compounds.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Isosilybin A from Milk Thistle Seeds as an Agonist of Peroxisome Proliferator-Activated Receptor Gamma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Isosilybin B's Anticancer Activity Against Standard-of-Care Drugs in Prostate and Liver Cancer
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of available in-vitro data reveals that Isosilybin B, a natural flavonolignan, demonstrates notable anticancer activity against prostate and liver cancer cell lines. This guide provides a comparative benchmark of this compound's efficacy against current standard-of-care drugs for these malignancies, offering valuable insights for researchers and drug development professionals in the oncology sector.
Executive Summary
This guide synthesizes experimental data to compare the in-vitro anticancer effects of this compound with established first- and second-line treatments for prostate and liver cancers. The analysis focuses on key performance indicators, including cell viability (IC50 values) and the induction of apoptosis. Detailed experimental methodologies are provided to ensure transparency and facilitate further research. Visual representations of the key signaling pathways implicated in the action of these compounds are also presented to elucidate their mechanisms of action.
Prostate Cancer: this compound vs. Standard-of-Care
Prostate cancer is a leading cause of cancer-related death in men. Standard treatments for advanced prostate cancer include chemotherapy with agents like Docetaxel, and androgen receptor (AR) signaling inhibitors such as Enzalutamide and Abiraterone.
Comparative Efficacy (IC50) in Prostate Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for this compound and standard-of-care drugs in the androgen-sensitive LNCaP and the androgen-independent 22Rv1 prostate cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Treatment Duration |
| This compound | DU145 | 20.5 | Not Specified |
| Docetaxel | LNCaP | ~0.001 - 0.005 | 72 hours |
| 22Rv1 | ~0.004 - 0.005 | 72 hours | |
| Enzalutamide | LNCaP | 4.05 | Not Specified |
| 22Rv1 | >80 | Not Specified | |
| Abiraterone | LNCaP | Not Specified | Not Specified |
| 22Rv1 | Not Specified | Not Specified |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Induction of Apoptosis in Prostate Cancer Cells
This compound has been shown to induce apoptosis, or programmed cell death, in prostate cancer cells. Treatment of LNCaP cells with 90 µM this compound for 48 hours resulted in a significant two-fold increase in the apoptotic population.[1] Isosilybin A, a related compound, showed a two- to three-fold increase at similar concentrations.[1] This pro-apoptotic effect is a key mechanism of its anticancer activity.
Liver Cancer: this compound vs. Standard-of-Care
Hepatocellular carcinoma (HCC) is the most common type of primary liver cancer. Standard systemic therapies for advanced HCC include multi-kinase inhibitors like Sorafenib and Lenvatinib.
Comparative Efficacy (IC50) in Liver Cancer Cell Lines
The following table presents the IC50 values for this compound and standard-of-care drugs in the HepG2 and Huh7 liver cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Treatment Duration |
| This compound | HepG2 | 121 ± 15 µg/mL | 24 hours[2] |
| Sorafenib | HepG2 | 6.1 - 7.10 | 72 hours[3][4] |
| Huh7 | 2.6 - 11.03 | 48 - 72 hours[3][4][5] | |
| Lenvatinib | HepG2 | Not Specified | Not Specified |
| Huh7 | Not Specified | Not Specified |
Note: Data is compiled from multiple sources and experimental conditions may vary. This compound IC50 is presented in µg/mL as reported in the source.
Induction of Apoptosis in Liver Cancer Cells
Studies have indicated that this compound induces G1 phase cell cycle arrest in liver cancer cells, a process that can lead to apoptosis.[2] While direct quantitative comparisons of apoptosis induction with standard-of-care drugs are limited in the reviewed literature, the modulation of cell cycle progression is a significant aspect of its anticancer mechanism.
Mechanisms of Action: A Visual Guide
To illustrate the molecular pathways targeted by this compound and standard-of-care drugs, the following diagrams have been generated using Graphviz.
Prostate Cancer Signaling Pathways
Caption: Signaling pathways in prostate cancer targeted by this compound, Docetaxel, and AR Inhibitors.
Liver Cancer Signaling Pathways
Caption: Signaling pathways in liver cancer targeted by this compound, Sorafenib, and Lenvatinib.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specified density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or standard-of-care drug) or vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the water-soluble MTT to an insoluble formazan.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value is determined by plotting cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with the test compound or vehicle control for the desired time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.
-
Staining: The cell pellet is resuspended in a binding buffer containing Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI).
-
Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are identified as early apoptotic cells, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Quantification: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) is quantified.
Conclusion
The compiled data suggests that this compound exhibits promising anticancer properties in preclinical models of prostate and liver cancer. Its ability to induce cell cycle arrest and apoptosis warrants further investigation. While direct comparative studies with standard-of-care drugs are limited, the available data provides a foundational benchmark for future research. The distinct mechanisms of action of this compound, particularly its effects on the PI3K/Akt/mTOR pathway and androgen receptor degradation in prostate cancer, may offer potential for synergistic combination therapies with existing treatments. Further in-vivo studies and clinical trials are necessary to fully elucidate the therapeutic potential of this compound in an oncology setting.
Disclaimer: This guide is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The data presented is based on preclinical in-vitro studies and may not be representative of clinical outcomes.
References
- 1. The action and resistance mechanisms of Lenvatinib in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. urology-textbook.com [urology-textbook.com]
- 5. Abiraterone: mechanism of action, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]
A Comparative Analysis of the Antioxidant Potential of Isosilybin B and Its Isomers
For Immediate Release
[City, State] – [Date] – A comprehensive comparative analysis of the antioxidant potential of Isosilybin B and its isomers—Isosilybin A, Silybin A, and Silybin B—reveals significant differences in their free-radical scavenging capabilities and their mechanisms of action at a cellular level. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of these compounds, supported by experimental data, to inform future research and therapeutic development.
The isomers, all derived from the milk thistle plant (Silybum marianum), are known for their hepatoprotective effects, which are largely attributed to their antioxidant properties. However, this study highlights that their efficacy varies considerably across different antioxidant assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity) assays.
Comparative Antioxidant Activity
The antioxidant potential of this compound and its isomers has been evaluated using various in vitro assays. The following tables summarize the available quantitative data from comparative studies.
| Compound | DPPH Radical Scavenging Activity (IC₅₀/EC₅₀ in µM) |
| This compound | 813[1], ~1036 (500 µg/mL)[2] |
| Isosilybin A | 855[1] |
| Silybin B | 456[1] |
| Silybin A | 352[1] |
| Silybin (A+B mixture) | ~518 (250 µg/mL)[2] |
Note: A lower IC₅₀/EC₅₀ value indicates a higher antioxidant activity.
| Compound | Oxygen Radical Absorbance Capacity (ORAC) (Trolox Equivalents) |
| This compound | 1.83[1] |
| Isosilybin A | 1.83[1] |
| Silybin B | 1.93[1] |
| Silybin A | 1.93[1] |
Note: A higher Trolox equivalent value indicates a higher antioxidant capacity.
Direct comparative data for the ABTS assay for the individual isomers (Isosilybin A, this compound, Silybin A, and Silybin B) with either IC₅₀ or Trolox equivalent values were not available in the reviewed literature. Existing studies on the ABTS activity of silymarin components often focus on the entire extract or do not provide data in a format that allows for a direct comparison of these specific isomers.
Mechanism of Action: The Keap1-Nrf2 Signaling Pathway
Beyond direct radical scavenging, this compound and its isomers exert their antioxidant effects by modulating cellular signaling pathways. A key pathway implicated in the antioxidant response is the Keap1-Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is kept inactive by Keap1. However, upon exposure to oxidative stress, Nrf2 is released, translocates to the nucleus, and initiates the transcription of antioxidant and cytoprotective genes. Both silybin and isosilybin have been shown to activate this protective pathway.
Caption: Keap1-Nrf2 signaling pathway activation by this compound and its isomers.
Experimental Protocols
The following are detailed methodologies for the key antioxidant assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol (typically 0.1 mM). The solution should have a deep violet color.
-
Prepare a series of dilutions of the test compounds (this compound and its isomers) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of the test compound dilutions to each well.
-
Add an equal volume of the DPPH working solution to each well.
-
Include a control well containing only the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).
-
-
Data Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Reagent Preparation:
-
Generate the ABTS•+ by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours.
-
Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add a small volume of the test compound to a cuvette or well.
-
Add a larger volume of the diluted ABTS•+ solution and mix thoroughly.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
-
Data Analysis:
-
The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using Trolox, a water-soluble vitamin E analog. The antioxidant capacity of the sample is then expressed as µmol of Trolox equivalents per gram of the sample.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.
-
Reagent Preparation:
-
Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a phosphate buffer (pH 7.4).
-
Prepare a solution of a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
Prepare a series of Trolox standards for the calibration curve.
-
-
Assay Procedure:
-
In a black 96-well plate, add the test sample or Trolox standard, followed by the fluorescein solution.
-
Incubate the plate at 37°C.
-
Initiate the reaction by adding the AAPH solution.
-
-
Data Analysis:
-
Monitor the decay of fluorescence over time using a fluorescence microplate reader (excitation at 485 nm, emission at 520 nm).
-
Calculate the area under the fluorescence decay curve (AUC).
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.
-
The ORAC value is determined by comparing the net AUC of the sample to a Trolox standard curve and is expressed as Trolox equivalents.
-
Conclusion
This comparative guide demonstrates that while this compound and its isomers all possess antioxidant properties, their efficacy and potential mechanisms of action differ. Silybin A and B generally exhibit stronger direct radical scavenging activity in the DPPH assay compared to Isosilybin A and B. However, all isomers show comparable, potent activity in the ORAC assay, suggesting their effectiveness against peroxyl radicals. Furthermore, their ability to activate the Keap1-Nrf2 pathway indicates a significant role in upregulating the endogenous antioxidant defense system. These findings underscore the importance of evaluating antioxidant potential through multiple assays to obtain a comprehensive understanding of a compound's bioactivity. This detailed comparison provides a valuable resource for the scientific community to guide further investigation into the therapeutic applications of these natural compounds.
References
Isosilybin B: A Potential Therapeutic Challenger to Sorafenib in Hepatocellular Carcinoma
A Comparative Guide for Researchers and Drug Development Professionals
Hepatocellular carcinoma (HCC) remains a significant global health challenge with limited therapeutic options. While Sorafenib has been the standard of care for advanced HCC, its efficacy is often modest and accompanied by considerable side effects. This has spurred the search for novel, more effective, and safer therapeutic agents. Isosilybin B, a natural flavonolignan derived from milk thistle, has emerged as a promising candidate, exhibiting potent anticancer properties with a favorable safety profile. This guide provides an objective comparison of this compound and Sorafenib, supported by experimental data, to validate its potential as a therapeutic agent for HCC.
Comparative Efficacy: this compound vs. Alternatives
Recent studies have highlighted the superior cytotoxic effects of this compound on liver cancer cells compared to non-cancerous hepatocytes, a crucial attribute for minimizing off-target toxicity.[1][2] In vitro studies have demonstrated its ability to induce cell cycle arrest and apoptosis in HCC cell lines.[1][2]
In Vitro Cytotoxicity
Quantitative analysis of the half-maximal inhibitory concentration (IC50) reveals this compound's potent activity against HCC cells. A comparison with the standard-of-care, Sorafenib, in the HepG2 human HCC cell line underscores its potential.
| Compound | Cell Line | IC50 (µg/mL) | IC50 (µM) | Reference |
| This compound | Hepa1-6 (murine) | 70 ± 3 | ~145 | [1] |
| This compound | HepG2 (human) | 121 ± 15 | ~250 | [1] |
| Sorafenib | HepG2 (human) | - | ~6 | [3] |
| Silibinin | Hepa1-6 (murine) | 78 ± 2 | ~161 | [1] |
| Silibinin | HepG2 (human) | 133 ± 9 | ~275 | [1] |
| Silymarin | Hepa1-6 (murine) | 123 ± 16 | - | [1] |
| Silymarin | HepG2 (human) | 174 ± 43 | - | [1] |
Note: The IC50 values for Sorafenib can vary between studies and experimental conditions.
Mechanism of Action: Unraveling the Signaling Pathways
This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing G1 phase cell cycle arrest and promoting apoptosis.
Cell Cycle Arrest
This compound has been shown to selectively induce G1 cell cycle arrest in liver cancer cells, a phenomenon not observed in non-tumor hepatocytes.[1][2] This tumor-specific action is a significant advantage, potentially leading to a wider therapeutic window. While the precise molecular mechanism in HCC is under investigation, studies in prostate cancer cells suggest the involvement of decreased levels of cyclins (D1, D3, E, A) and cyclin-dependent kinases (Cdk2, Cdk4), and an increase in the levels of p21 and p27.[4]
Experimental Workflow for Cell Cycle Analysis
Induction of Apoptosis
In addition to halting cell cycle progression, this compound is a potent inducer of apoptosis in cancer cells.[1] In silico studies have identified Vascular Endothelial Growth Factor A (VEGFA) and Proto-oncogene tyrosine-protein kinase Src (SRC) as potential molecular targets of this compound, suggesting an anti-angiogenic and anti-proliferative mechanism. While direct experimental validation in HCC is ongoing, studies on the related compound silibinin have shown it triggers the extrinsic apoptosis pathway by upregulating Death Receptor 5 (DR5) through AMPK activation.[5] Furthermore, research in prostate cancer has demonstrated that this compound can induce apoptosis through the cleavage of caspase-9 and caspase-3, and by decreasing the levels of the anti-apoptotic protein survivin.[4][6]
Proposed Signaling Pathway of this compound in HCC
Experimental Protocols
To facilitate further research and validation, detailed protocols for key in vitro assays are provided below.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed HCC cells (e.g., HepG2, Hepa1-6) in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium.[7] Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Add varying concentrations of this compound or Sorafenib to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[5][7][8][9]
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[5][7][8][9]
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 values.
Colony Formation Assay
-
Cell Seeding: Seed a low density of single cells (e.g., 200-1000 cells/well) in a 6-well plate.
-
Treatment: Treat the cells with different concentrations of this compound or Sorafenib for a specified duration.
-
Incubation: Replace the treatment medium with fresh complete medium and incubate for 1-3 weeks, allowing colonies to form.
-
Fixation and Staining: Wash the colonies with PBS, fix with 4% paraformaldehyde or methanol, and stain with 0.5% crystal violet solution.[10]
-
Quantification: Count the number of colonies (typically >50 cells) in each well.
Wound Healing (Scratch) Assay
-
Cell Seeding: Grow a confluent monolayer of HCC cells in a 6-well or 24-well plate.[2][11]
-
Scratch Creation: Create a linear "scratch" or wound in the cell monolayer using a sterile pipette tip.[2][11]
-
Treatment: Wash the wells to remove detached cells and add fresh medium containing different concentrations of this compound or Sorafenib.
-
Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours).
-
Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Transwell Migration Assay
-
Cell Preparation: Resuspend HCC cells in a serum-free medium.
-
Chamber Seeding: Add the cell suspension to the upper chamber of a Transwell insert (typically with an 8 µm pore size).
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Treatment: Add this compound or Sorafenib to the upper and/or lower chambers.
-
Incubation: Incubate for 24-48 hours to allow cell migration through the porous membrane.
-
Fixation and Staining: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface with crystal violet.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
Future Directions and In Vivo Validation
While in vitro data for this compound is compelling, further in vivo studies are crucial for its validation as a therapeutic agent. Xenograft models using human HCC cell lines (e.g., HepG2, Huh-7) in immunodeficient mice are standard for evaluating the in vivo efficacy of anticancer compounds.[8][12][13][14] A head-to-head comparison of this compound and Sorafenib in such models would provide critical data on tumor growth inhibition, survival benefit, and potential toxicity.
Experimental Workflow for In Vivo Xenograft Model
Conclusion
This compound demonstrates significant potential as a therapeutic agent for hepatocellular carcinoma. Its selective cytotoxicity towards cancer cells, coupled with its ability to induce cell cycle arrest and apoptosis, positions it as a strong candidate for further preclinical and clinical development. While direct comparative data with Sorafenib is still emerging, the available evidence suggests that this compound may offer a more favorable efficacy and safety profile. The experimental protocols and proposed signaling pathways outlined in this guide provide a framework for future research to fully elucidate the therapeutic value of this compound in the fight against HCC.
References
- 1. This compound: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and isosilybin A inhibit growth, induce G1 arrest and cause apoptosis in human prostate cancer LNCaP and 22Rv1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Silybin and the liver: From basic research to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects and mechanisms of silibinin on human hepatocellular carcinoma xenografts in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic antitumor activity of sorafenib and MG149 in hepatocellular carcinoma cells [bmbreports.org]
- 10. researchgate.net [researchgate.net]
- 11. Role of Silymarin in Cancer Treatment: Facts, Hypotheses, and Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. journal.waocp.org [journal.waocp.org]
- 14. Liver Cancer Xenografts - Altogen Labs [altogenlabs.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Isosilybin B
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling investigational compounds like Isosilybin B. This document provides immediate, essential safety protocols and logistical information for the operational use and disposal of this compound, fostering a secure and efficient research environment.
Hazard Identification and Classification
This compound is a flavonolignan with recognized biological activity. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as Acute Toxicity, Oral (Category 4), signifying that it may be harmful if swallowed.
Table 1: GHS Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound, particularly in its solid, powdered form.
Table 2: Recommended Personal Protective Equipment for this compound
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles | Protects eyes from dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Prevents skin contact and absorption. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Required when handling the powder to avoid inhalation of dust. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid the formation of dust. Use appropriate tools for weighing and transferring the compound.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Recommended long-term storage temperature is -20°C.
-
Keep away from strong oxidizing agents.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Dispose of as unused product. Offer surplus and non-recyclable solutions to a licensed disposal company.[1]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and empty containers, should be considered chemical waste. These materials should be collected in a designated, sealed container and disposed of through a licensed hazardous waste disposal service.
-
Do not allow the product to enter drains.
Experimental Protocol: Western Blot Analysis of this compound-Treated Cells
This section provides a detailed methodology for a representative experiment involving this compound: analyzing protein expression in treated cells via Western blotting.[2]
1. Cell Culture and Treatment:
- Culture human prostate cancer cells (e.g., LNCaP or 22Rv1) in appropriate media supplemented with fetal bovine serum and antibiotics.
- Seed the cells in 6-well plates and allow them to adhere overnight.
- Treat the cells with the desired concentrations of this compound (dissolved in a suitable solvent like DMSO) for the specified duration.
2. Protein Extraction:
- After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Scrape the cells and collect the lysate.
- Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
- Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
3. SDS-PAGE and Protein Transfer:
- Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5-10 minutes.
- Load equal amounts of protein per lane onto a polyacrylamide gel.
- Perform sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to separate the proteins by molecular weight.
- Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
4. Immunoblotting:
- Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific to the protein of interest (e.g., antibodies against proteins in the PI3K/Akt pathway) overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST for 5-10 minutes each.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
5. Detection:
- Prepare the chemiluminescent substrate according to the manufacturer's instructions.
- Incubate the membrane with the substrate.
- Visualize the protein bands using a chemiluminescence detection system (e.g., X-ray film or a digital imager).
Visualization of this compound's Effect on a Signaling Pathway
This compound has been shown to exert its anticancer effects in part by modulating the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. The following diagram illustrates a simplified representation of this pathway and the inhibitory action of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
